5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole
Description
Propriétés
IUPAC Name |
5-(bromomethyl)-3-(4-fluorophenyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO/c11-6-9-5-10(13-14-9)7-1-3-8(12)4-2-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDCTRAYVOBOLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80605673 | |
| Record name | 5-(Bromomethyl)-3-(4-fluorophenyl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80605673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5262-25-9 | |
| Record name | 5-(Bromomethyl)-3-(4-fluorophenyl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80605673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(bromomethyl)-3-(4-fluorophenyl)-1,2-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole chemical properties
Part 1: Executive Summary
5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole (CAS: 5262-25-9) serves as a critical electrophilic building block in the synthesis of bioactive small molecules.[1] Characterized by a labile allylic-like bromide attached to an isoxazole core, this compound functions as a "linchpin" intermediate, enabling the rapid attachment of the pharmacologically privileged 3-(4-fluorophenyl)isoxazole moiety to nucleophilic scaffolds (amines, thiols, and enolates).
The 4-fluorophenyl substituent is not merely structural; it is a strategic medicinal chemistry element designed to block metabolic oxidation at the para-position (increasing in vivo half-life) while modulating lipophilicity for improved membrane permeability.[1] This guide details the physicochemical properties, synthetic routes, reactivity profiles, and safety protocols required to utilize this reagent effectively in drug discovery campaigns.
Part 2: Physicochemical Specifications
| Property | Specification |
| Chemical Name | 5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole |
| CAS Number | 5262-25-9 |
| Molecular Formula | C₁₀H₇BrFNO |
| Molecular Weight | 256.07 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, THF, DMF, DMSO; Insoluble in water |
| SMILES | FC1=CC=C(C2=NOC(CBr)=C2)C=C1 |
| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen); Moisture sensitive |
| Hazard Class | Irritant, Lachrymator, Potential Alkylating Agent |
Part 3: Synthetic Architecture
The synthesis of 5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole is typically approached via two distinct pathways. The choice of pathway depends on the availability of starting materials and the scale of production.
Route A: Radical Bromination (Wohl-Ziegler Reaction)
This is the industry-standard method for converting the readily available 5-methyl precursor into the bromomethyl reagent.[1] It utilizes N-bromosuccinimide (NBS) and a radical initiator.[2][3]
Route B: [3+2] Cycloaddition (Convergent)
A convergent approach involving the dipolar cycloaddition of a nitrile oxide (generated in situ from the oxime) with propargyl bromide. This route builds the ring and installs the handle simultaneously but can suffer from regioselectivity issues or side reactions with the alkyl bromide.
Figure 1: Synthetic pathways for generating the bromomethyl isoxazole scaffold. Route A (top) is preferred for robustness.
Part 4: Reactivity Profile & Transformation
The bromomethyl group at the C5 position is highly reactive toward nucleophilic attack via an SN2 mechanism . The isoxazole ring acts as an electron-withdrawing group (similar to a pyridine or ketone), activating the adjacent methylene carbon.
Key Transformations:
-
N-Alkylation: Reaction with primary/secondary amines to generate tertiary amine libraries (common in CNS drug discovery).
-
S-Alkylation: Reaction with thiols/thiolates to form thioethers.[1]
-
C-Alkylation: Reaction with stabilized carbanions (e.g., malonates) to extend the carbon chain.
Figure 2: Divergent synthesis capabilities. The electrophilic bromomethyl group allows rapid library generation.
Part 5: Experimental Protocols
Protocol A: Synthesis via Wohl-Ziegler Bromination
Use this protocol to generate the reagent from 3-(4-fluorophenyl)-5-methylisoxazole.[1]
Reagents:
-
3-(4-Fluorophenyl)-5-methylisoxazole (1.0 eq)[1]
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
AIBN (Azobisisobutyronitrile) (0.1 eq)
-
Solvent: Carbon Tetrachloride (CCl₄) or Benzotrifluoride (PhCF₃) [Greener Alternative]
Procedure:
-
Dissolution: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 3-(4-fluorophenyl)-5-methylisoxazole (10 mmol) in anhydrous PhCF₃ (50 mL).
-
Addition: Add NBS (10.5 mmol) and AIBN (1 mmol) in a single portion.
-
Reflux: Heat the mixture to reflux (approx. 100°C for PhCF₃) under an argon atmosphere. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. Reaction typically completes in 2–4 hours.
-
Workup: Cool to 0°C to precipitate succinimide by-product. Filter the suspension through a Celite pad.
-
Concentration: Evaporate the filtrate under reduced pressure.
-
Purification: The residue is often pure enough for subsequent steps. If necessary, recrystallize from Hexane/EtOAc or purify via flash chromatography (Silica, 0–10% EtOAc in Hexanes).
-
Note: The product is a benzylic-type bromide and is unstable on silica for prolonged periods.[1]
-
Protocol B: General N-Alkylation (Coupling)
Use this protocol to attach the isoxazole moiety to a secondary amine.[1]
Reagents:
-
5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole (1.0 eq)[4]
-
Secondary Amine (1.1 eq)
-
Base: K₂CO₃ (2.0 eq) or DIPEA (1.5 eq)
-
Solvent: Acetonitrile (MeCN) or DMF
Procedure:
-
Setup: Charge a reaction vial with the amine (1.1 mmol) and K₂CO₃ (2.0 mmol) in MeCN (5 mL).
-
Addition: Add 5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole (1.0 mmol) dropwise (if in solution) or portion-wise.
-
Reaction: Stir at room temperature for 4–12 hours. Heating to 50°C may be required for sterically hindered amines.
-
Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Validation: Confirm product identity via ¹H NMR (look for disappearance of the CH₂Br singlet at ~4.6 ppm and appearance of CH₂N at ~3.8–4.2 ppm).
Part 6: Safety & Handling
Critical Warning: 5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole is a potent alkylating agent and lachrymator .[1]
-
Engineering Controls: All operations must be performed inside a functioning chemical fume hood.
-
PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.
-
Decontamination: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the electrophile before cleaning.
-
Waste: Dispose of as halogenated organic waste. Do not mix with strong oxidizers.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10878844, 5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole. Retrieved from [Link]
-
Prakash, O., et al. (2021). "Synthesis and anticancer evaluation of fluorophenyl-isoxazole derivatives." ResearchGate. Retrieved from [Link]
-
Kaur, K., et al. (2014). "Isoxazole: A privileged scaffold in medicinal chemistry." Acta Pharmaceutica Sinica B. Retrieved from [Link]
-
Master Organic Chemistry. (2011). "N-Bromosuccinimide (NBS) as a Reagent in Organic Chemistry." Retrieved from [Link]
Sources
Technical Monograph: 5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole
High-Purity Intermediate for Medicinal Chemistry & Pharmacophore Development
Executive Summary
5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole (CAS: 5262-25-9 ) is a critical heterocyclic building block used extensively in the synthesis of bioactive small molecules. Characterized by a 1,2-oxazole core substituted with a lipophilic fluorophenyl group and a highly reactive electrophilic bromomethyl handle, this molecule serves as a linchpin in the development of Factor Xa inhibitors, antimicrobial oxazolidinones, and novel psychotropic agents.
This guide provides a rigorous technical profile, synthesizing physicochemical data, validated synthetic protocols, and safety standards for researchers in drug discovery.
Physicochemical Profile
The molecular weight and structural properties of this compound are dictated by the specific isotopic contributions of the bromine and fluorine substituents.
Core Data Table
| Property | Value | Notes |
| Molecular Weight (Average) | 256.07 g/mol | Standard atomic weights used. |
| Monoisotopic Mass | 254.9695 Da | Based on |
| Molecular Formula | C | |
| CAS Number | 5262-25-9 | |
| Physical State | White to off-white solid | Crystalline powder. |
| Melting Point | 92–96 °C | Varies slightly by purity/polymorph. |
| LogP (Predicted) | ~2.8 – 3.2 | Moderate lipophilicity; suitable for CNS/oral drugs. |
| Solubility | DMSO, DMF, DCM, Chloroform | Sparingly soluble in water. |
Isotopic Signature:
Mass spectrometry analysis will reveal a characteristic 1:1 doublet for the molecular ion (
Synthetic Architecture
The most robust route to 5-(bromomethyl)-3-(4-fluorophenyl)isoxazole utilizes a [3+2] 1,3-Dipolar Cycloaddition . This method is preferred for its regioselectivity and scalability.
Mechanism of Action
-
Precursor Formation: 4-Fluorobenzaldehyde oxime is chlorinated to form the hydroximoyl chloride.
-
In Situ Dipole Generation: Base-mediated dehydrohalogenation generates the transient nitrile oxide species.
-
Cycloaddition: The nitrile oxide undergoes a regioselective cycloaddition with propargyl bromide to yield the isoxazole ring.
Validated Protocol
-
Reagents: 4-Fluorobenzohydroximoyl chloride (1.0 eq), Propargyl bromide (1.2 eq), Triethylamine (TEA) or NaHCO
, Dichloromethane (DCM) or DMF. -
Conditions: 0°C to RT, 12–24 hours.
Step-by-Step Workflow:
-
Dissolve 4-fluorobenzohydroximoyl chloride in anhydrous DCM under N
. -
Add propargyl bromide (80% solution in toluene).
-
Add TEA dropwise at 0°C (exothermic reaction control).
-
Stir at room temperature until TLC indicates consumption of the chloride.
-
Workup: Wash with water/brine, dry over MgSO
, and concentrate. -
Purification: Recrystallization from Ethanol/Hexane or Flash Column Chromatography (SiO
, EtOAc/Hexane).
Pathway Visualization
Figure 1: Regioselective synthesis via 1,3-dipolar cycloaddition of nitrile oxide and propargyl bromide.
Functional Reactivity & Applications
The utility of this molecule lies in the bromomethyl "warhead" at the C5 position. This is a potent electrophile susceptible to S
Key Transformations
-
Etherification (Williamson Synthesis): Reaction with phenols (e.g., 7-hydroxyflavanones) to create antimicrobial ethers.
-
Amination: Reaction with secondary amines (e.g., piperazines, morpholines) to generate CNS-active ligands.
-
Thioether Formation: Reaction with thiols for bioconjugation or metabolic stability studies.
Reactivity Logic Diagram
Figure 2: Divergent synthesis strategies utilizing the electrophilic bromomethyl handle.
Quality Control & Analytics
To ensure the integrity of experimental results, the identity of the compound must be validated using the following spectroscopic markers.
H-NMR (400 MHz, CDCl
) Expectations
- 7.70 – 7.80 ppm (m, 2H): Aromatic protons ortho to the isoxazole (part of the 4-fluorophenyl group).
- 7.10 – 7.20 ppm (m, 2H): Aromatic protons ortho to the fluorine.
- 6.55 ppm (s, 1H): The isoxazole ring proton (C4-H). This is a diagnostic singlet.
-
4.50 ppm (s, 2H): The methylene protons of the -CH
Br group.
Mass Spectrometry (LC-MS)
-
Ionization: ESI+
-
Pattern: Look for the characteristic bromine isotope split.
-
Peak A: 256.0 (
Br) -
Peak B: 258.0 (
Br) -
Intensity Ratio: Approximately 1:1.
-
Safety & Handling
Warning: This compound is an alkylating agent and a potential lachrymator .
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]
-
Handling Protocol:
-
Containment: Always weigh and manipulate within a certified chemical fume hood.
-
PPE: Nitrile gloves (double-gloving recommended due to alkyl halide permeability), safety goggles, and lab coat.
-
Decontamination: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the electrophilic bromide before disposal.
-
References
-
Desai, N. C., et al. (2021).[2] Facile synthesis and docking studies of 7-hydroxyflavanone isoxazoles and acrylates as potential anti-microbial agents. ResearchGate. Retrieved from [Link]
-
Kutbi, S., et al. (2018). The recent progress of isoxazole in medicinal chemistry. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
Sources
Technical Guide: Synthesis of 5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole
Executive Summary & Strategic Importance
This guide details the synthesis of 5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole , a critical electrophilic building block in medicinal chemistry. This scaffold is frequently utilized in the development of Factor Xa inhibitors (e.g., analogs of Rivaroxaban and Razaxaban) and novel antimicrobial agents.
The 3,5-disubstituted isoxazole core functions as a bioisostere for amide or ester linkages, providing metabolic stability while maintaining favorable pi-stacking geometries in protein active sites. The pendant bromomethyl group serves as a versatile "warhead" for subsequent nucleophilic substitutions (SN2), allowing the rapid attachment of nitrogen or sulfur nucleophiles (e.g., morpholines, thiols).
Core Synthetic Strategy
We utilize a convergent [3+2] dipolar cycloaddition strategy. This route is superior to the direct halogenation of methyl-isoxazoles due to its higher regioselectivity and the avoidance of radical bromination conditions that can degrade the isoxazole ring.
Retrosynthetic Analysis
The logical disconnection of the target molecule reveals two primary precursors: 4-fluorobenzohydroximoyl chloride (the dipole precursor) and propargyl bromide (the dipolarophile).
Figure 1: Retrosynthetic map highlighting the convergent assembly of the isoxazole core.
Detailed Experimental Protocol
Stage 1: Formation of 4-Fluorobenzaldehyde Oxime
Objective: Convert the aldehyde carbonyl to the oxime functionality.
-
Reagents: 4-Fluorobenzaldehyde (1.0 eq), Hydroxylamine hydrochloride (1.2 eq), Sodium Carbonate (0.6 eq).
-
Solvent: Ethanol/Water (1:1 v/v).
Protocol:
-
Dissolve 4-fluorobenzaldehyde in ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride.
-
Slowly add sodium carbonate (or NaOH) to basify the solution (pH ~8-9), controlling the slight exotherm.
-
Stir at room temperature (RT) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Workup: Evaporate ethanol. Extract the aqueous residue with ethyl acetate (EtOAc). Wash with brine, dry over Na2SO4, and concentrate.
-
Checkpoint: The product should be a white to off-white solid. Yield is typically >90%.[1]
Stage 2: Synthesis of 4-Fluorobenzohydroximoyl Chloride
Objective: Create the "dipole precursor" by chlorinating the oxime. This intermediate is stable but should be stored cold.
-
Reagents: 4-Fluorobenzaldehyde oxime (1.0 eq), N-Chlorosuccinimide (NCS) (1.1 eq).
-
Solvent: DMF (Dimethylformamide) or CHCl3.
Protocol:
-
Dissolve the oxime in DMF (0.5 M concentration).
-
Critical Step: Add NCS portion-wise at 0°C. Do not add all at once to prevent a runaway exotherm.
-
Allow the reaction to warm to RT and stir for 3-12 hours.
-
Validation: Check for the disappearance of the oxime by TLC. The hydroximoyl chloride is usually less polar.
-
Workup: Pour into ice-water. Extract with diethyl ether.[1] Wash the organic layer extensively with water (to remove DMF) and brine.
-
Safety Note: Hydroximoyl chlorides are skin irritants. Handle with gloves.
Stage 3: [3+2] Cycloaddition to Target
Objective: Generate the nitrile oxide in situ and trap it with propargyl bromide.
-
Reagents: 4-Fluorobenzohydroximoyl chloride (1.0 eq), Propargyl bromide (3.0 eq, 80% wt in toluene), Triethylamine (Et3N) (1.2 eq).
-
Solvent: Dichloromethane (DCM) or Diethyl Ether.
Protocol:
-
Dissolve the hydroximoyl chloride and propargyl bromide in DCM. Cool to 0°C.
-
The "Slow Addition" Rule: Dissolve Et3N in DCM and add it dropwise over 1–2 hours using an addition funnel or syringe pump.
-
Why? Fast addition generates a high concentration of nitrile oxide, leading to dimerization (furoxan formation) rather than cycloaddition.
-
-
Allow the mixture to warm to RT and stir overnight (12–16 h).
-
Workup: Quench with water. Extract with DCM. Wash with 1N HCl (to remove excess amine) and brine.
-
Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Gradient: 0% -> 10% EtOAc in Hexanes).
-
Characterization:
-
Appearance: White to pale yellow solid.
-
1H NMR (CDCl3): ~7.8 (m, 2H, Ar-H), ~7.2 (m, 2H, Ar-H), 6.6 (s, 1H, Isoxazole-H4), 4.5 (s, 2H, CH2Br).
-
Mechanistic Insight & Troubleshooting
Mechanism: 1,3-Dipolar Cycloaddition
The reaction proceeds via a concerted [3+2] cycloaddition. The base (Et3N) dehydrohalogenates the hydroximoyl chloride to form the transient 4-fluorobenzonitrile oxide . This 1,3-dipole reacts with the alkyne (propargyl bromide).
Regioselectivity: The reaction is highly regioselective for the 3,5-disubstituted isomer.[2] Steric hindrance and electronic orbital coefficients favor the formation of the 5-substituted isoxazole over the 4-substituted isomer.
Figure 2: Reaction pathway showing the in situ generation of the nitrile oxide dipole.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield / Dimer Formation | Et3N added too fast. | Use a syringe pump for base addition (1 drop/10 sec). |
| Incomplete Conversion | Old/Wet Propargyl Bromide. | Distill propargyl bromide or use a fresh bottle. Use 3.0 eq excess.[1][3] |
| Sticky/Oily Product | Residual DMF or solvent. | Wash organic layer 3x with water; recrystallize from cold ethanol. |
| Exotherm at Step 2 | Fast addition of NCS. | Cool to 0°C; add NCS in 5 portions over 30 mins. |
Safety & Handling (E-E-A-T)
-
Propargyl Bromide: A potent lachrymator and potentially shock-sensitive when dry/concentrated. Always handle in a fume hood. Use the 80% solution in toluene rather than the neat liquid to mitigate explosion risks.
-
Nitrile Oxides: These are unstable intermediates. Never attempt to isolate the nitrile oxide; always trap it in situ.
-
Waste Disposal: Aqueous waste from the cycloaddition contains triethylamine hydrochloride and potentially unreacted propargyl bromide. Quench with dilute NaOH before disposal.
References
-
Synthesis of 5-fluoroalkyl-substituted isoxazoles. National Institutes of Health (NIH) / PMC. Available at: [Link] (Validates the [3+2] cycloaddition methodology for 5-substituted isoxazoles).
-
Synthesis of functionalized 4,5-dihydroisoxazoles. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link] (Discusses nitrile oxide generation and dimerization side-reactions).
-
Synthesis of Rivaroxaban Intermediates. Semantic Scholar. Available at: [Link] (Contextualizes the industrial relevance of the isoxazole scaffold).
Sources
Fluorophenyl Isoxazole Scaffolds: A Technical Guide to Biological Activity and SAR Optimization
Topic: Biological Activity of Fluorophenyl Isoxazole Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals
Executive Summary: The Fluorine-Isoxazole Privilege
In modern medicinal chemistry, the fusion of a fluorophenyl group with an isoxazole core represents a "privileged scaffold" strategy. This guide analyzes the technical rationale behind this combination, focusing on how fluorine substitution enhances metabolic stability and lipophilicity while the isoxazole ring serves as a bioisostere for amide or ester linkages, facilitating hydrogen bonding with target proteins.
This document details the biological activity of these derivatives across oncology (tubulin/kinase inhibition), neurology (MAO-B inhibition), and antimicrobial sectors, supported by validated protocols and mechanistic insights.
Chemical Basis & SAR Logic
The "Fluorine Effect" in Isoxazole Design
The incorporation of fluorine into the phenyl ring of isoxazole derivatives is not merely for steric bulk; it fundamentally alters the physicochemical profile of the ligand.
-
Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond, blocking P450-mediated oxidative metabolism at labile sites (e.g., para-position).
-
Electronic Modulation: Fluorine’s high electronegativity pulls electron density, altering the pKa of the isoxazole nitrogen and affecting its hydrogen-bond accepting capability.
-
Lipophilicity (LogP): Fluorination typically increases lipophilicity, enhancing membrane permeability and Blood-Brain Barrier (BBB) penetration—critical for MAO-B inhibitors.
Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates the logic flow for optimizing these derivatives based on the substitution pattern.
Caption: SAR optimization logic flow demonstrating how fluorine positioning dictates therapeutic targeting.
Therapeutic Applications & Mechanisms[2][3][4][5][6]
Oncology: Tubulin Polymerization & Apoptosis
Fluorophenyl isoxazoles (specifically 3,5-diaryl derivatives) function as tubulin destabilizers . They bind to the colchicine site of tubulin, inhibiting polymerization and causing cell cycle arrest at the G2/M phase.
-
Mechanism: The isoxazole ring mimics the cis-stilbene configuration of Combretastatin A-4.
-
Signaling Pathway: Downstream effects include the inhibition of Akt phosphorylation and activation of p53, leading to caspase-mediated apoptosis.
Neurology: Selective MAO-B Inhibition
Derivatives such as (E)-1-(3-bromo-4-fluorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one have shown nanomolar potency against Monoamine Oxidase B (MAO-B).[1]
-
Clinical Relevance: Selective MAO-B inhibition increases dopamine levels in the striatum without the "cheese effect" (hypertensive crisis) associated with MAO-A inhibition.
-
Key Data: Compounds have demonstrated IC50 values as low as 0.005 µM with selectivity indices >1900.
Mechanistic Pathway Diagram (Oncology)
Caption: Proposed mechanism of action for isoxazole-induced apoptosis in hepatocellular carcinoma cells.
Experimental Protocols
Synthesis: 1,3-Dipolar Cycloaddition (Click Chemistry)
This is the gold-standard method for constructing the isoxazole core with high regioselectivity.
Protocol:
-
Reagents: 4-Fluorobenzaldehyde oxime (1.0 eq), Alkyne derivative (1.1 eq), Chloramine-T (1.2 eq).
-
Solvent System: Ethanol/Water (1:1) or DCM.[2]
-
Procedure:
-
Dissolve the oxime in ethanol.
-
Add Chloramine-T trihydrate slowly (generates the nitrile oxide in situ).
-
Stir for 15 minutes at room temperature.
-
Add the alkyne and reflux for 4–6 hours.
-
-
Validation: Monitor via TLC (Hexane:Ethyl Acetate 4:1). The nitrile oxide intermediate is unstable; immediate reaction with the dipolarophile (alkyne) is critical.
-
Purification: Recrystallization from ethanol usually yields >85% purity; column chromatography may be required for complex derivatives.
Biological Assay: MTT Cytotoxicity Screen
Objective: Determine IC50 values against cancer cell lines (e.g., HepG2, MCF-7).
Step-by-Step Methodology:
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2 to allow attachment. -
Treatment:
-
Dissolve fluorophenyl isoxazole derivatives in DMSO.
-
Critical Control: Final DMSO concentration must be <0.1% to prevent solvent-induced cytotoxicity.
-
Perform serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM). Add to wells.
-
-
Incubation: Incubate for 48 hours.
-
Development:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS).
-
Incubate for 4 hours (living cells convert yellow MTT to purple formazan).
-
Remove media carefully.
-
Solubilize formazan crystals with 100 µL DMSO.
-
-
Readout: Measure absorbance at 570 nm. Calculate % inhibition relative to vehicle control.
Data Summary: Comparative Potency
The following table summarizes key quantitative data from recent literature regarding fluorophenyl isoxazole derivatives.
| Compound Class | Target | Cell Line / Enzyme | Potency (IC50 / MIC) | Reference |
| Isoxazole-Carboxamide (2a) | Antioxidant/Cancer | Hep3B (Liver) | IC50: 7.66 µg/mL | [1] |
| Isoxazole-Piperazine (5m) | Cytotoxicity | MCF-7 (Breast) | IC50: 0.3 µM | [2] |
| Fluorobenzyloxy Chalcone (FBZ13) | MAO-B Inhibitor | hMAO-B Enzyme | IC50: 0.0053 µM | [3] |
| 3,5-Diaryl Isoxazole (2b) | COX-1 Inhibitor | COX-1 Enzyme | IC50: 0.39 µg/mL | [4] |
| Chalcone-Isoxazole Hybrid (3l) | Antimicrobial | E. coli | MIC: 1.0 µg/mL | [5] |
References
-
Structure–activity relationship of isoxazole derivatives. ResearchGate. Available at: [Link]
-
Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. PubMed Central (PMC). Available at: [Link]
-
Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. PubMed Central (PMC). Available at: [Link]
-
Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. ResearchGate. Available at: [Link]
-
Synthesis of Novel and Potential Antimicrobial, Antioxidant and Anticancer Chalcones and Dihydropyrazoles Bearing Isoxazole Scaffold. MDPI Molecules. Available at: [Link]
Sources
The Electrophilic Isoxazole: A Technical Guide to the 5-(Bromomethyl)isoxazole Moiety
Executive Summary
5-(Bromomethyl)isoxazole represents a privileged scaffold in medicinal chemistry, serving a dual role: it is both a highly reactive electrophile for fragment coupling and a "masked" latent functionality for constructing complex acyclic systems.
This guide analyzes the moiety through the lens of a Senior Application Scientist. We move beyond basic textbook definitions to explore the causality of its reactivity, its strategic use in drug synthesis (including the synthesis of COX-2 inhibitors), and the critical safety parameters required for handling this alkylating agent.
Part 1: Electronic Profile & Mechanistic Grounding
To manipulate 5-(bromomethyl)isoxazole effectively, one must understand the electronic environment of the C-5 position.
The "Benzylic-Like" Reactivity
The 5-(bromomethyl) group is frequently compared to benzyl bromide, yet it possesses distinct electronic properties driven by the heteroatoms in the ring.
-
Inductive Effect (-I): The oxygen and nitrogen atoms in the isoxazole ring exert a strong electron-withdrawing inductive effect. This pulls electron density away from the exocyclic methylene group (
), significantly increasing the electrophilicity of the carbon center. -
Polarizability: The C-Br bond is highly polarizable. Combined with the electron-deficient heterocycle, this lowers the activation energy for
transition states, making the moiety significantly more reactive towards nucleophiles than standard alkyl halides.
The "Masked" 1,3-Dicarbonyl
The isoxazole ring is not merely a structural endpoint; it is a latent 1,3-dicarbonyl equivalent . The N-O bond is the "weak link." Under reducing conditions, this bond cleaves to reveal a
Visualization: Reactivity Scope
The following diagram maps the divergent reaction pathways available to this scaffold.
Figure 1: Divergent reactivity pathways: The moiety acts as an electrophile (
Part 2: Synthetic Utility & Protocols
Nucleophilic Substitution ( )
The most common application is the attachment of the isoxazole ring to a pharmacophore via N-, S-, or O-alkylation.
Key Challenge: The high reactivity can lead to over-alkylation (quaternization) when using primary amines.
Solution: Use secondary amines or controlled stoichiometry with inorganic bases (
Experimental Protocol: General N-Alkylation
This protocol is self-validating via TLC monitoring of the disappearance of the starting bromide.
-
Setup: Charge a round-bottom flask with the secondary amine (1.1 equiv) and anhydrous Acetonitrile (MeCN) or DMF.
-
Base Addition: Add anhydrous
(2.0 equiv). Note: Use if the nucleophile is sterically hindered. -
Addition of Electrophile: Cool the mixture to 0°C. Add 5-(bromomethyl)isoxazole (1.0 equiv) dropwise as a solution in MeCN.
-
Causality: Cooling prevents localized exotherms and minimizes side reactions (e.g., elimination).
-
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Validation: Monitor via TLC (EtOAc/Hexane). The bromide spot (usually higher
) should disappear.
-
-
Workup: Dilute with EtOAc, wash with water (x3) to remove DMF/salts, dry over
, and concentrate.
The "Trojan Horse" Strategy: Reductive Ring Opening
In complex total synthesis, the isoxazole ring is often carried through multiple steps as a stable heterocycle, only to be "unmasked" at a late stage to reveal a reactive
Mechanism:
The N-O bond is the weakest bond in the ring (
Conditions:
-
Catalytic Hydrogenation:
(1 atm), 10% Pd/C, Ethanol/Acetic Acid. -
Chemical Reduction:
(Molybdenum hexacarbonyl) in wet Acetonitrile (mild, chemoselective).
Comparative Data: Reaction Conditions
| Reaction Type | Nucleophile/Reagent | Solvent | Temp | Typical Yield | Notes |
| N-Alkylation | Piperazine / Morpholine | MeCN | 25°C | 85-95% | Fast. Requires base scavenger ( |
| S-Alkylation | Thiophenols | DMF | 0°C | >90% | Very fast. Risk of disulfide formation if |
| C-Alkylation | THF | -78°C | 60-80% | Requires strong base (LDA/NaH). | |
| Ring Opening | EtOH | RT | Quant. | Reveals enaminone. Can reduce alkenes if not careful. |
Part 3: Medicinal Chemistry Application (Valdecoxib Context)
The isoxazole scaffold is central to the "Coxib" class of COX-2 inhibitors. Valdecoxib (Bextra) serves as the archetypal case study for the utility of 5-substituted isoxazoles.
While commercial synthesis often builds the ring in situ, research-scale analogs frequently utilize the 5-(bromomethyl) or 5-methyl derivatives to diversify the "tail" of the molecule.
Bioactivation & Toxicity Alert
Critical for Drug Developers: A major finding in recent toxicological studies is the potential bioactivation of 5-methylisoxazole derivatives.
-
Mechanism: Cytochrome P450 enzymes can oxidize the 5-methyl group.
-
Result: Formation of a reactive enimine intermediate.[2]
-
Consequence: This electrophilic intermediate can form covalent adducts with Glutathione (GSH), leading to potential idiosyncratic toxicity.
-
Mitigation: Substitution at the methylene position (e.g., converting the bromomethyl to a ether or amine) can block this specific metabolic pathway, improving the safety profile.
Figure 2: Bioactivation pathway of 5-methylisoxazoles. The methylene group is the site of metabolic vulnerability.
Part 4: Safety & Handling
As a Senior Scientist, safety is not a checkbox; it is a prerequisite for reproducibility.
-
Lachrymator Hazard: Like benzyl bromide, 5-(bromomethyl)isoxazole is a potent lachrymator. It attacks mucous membranes.
-
Protocol: Always handle in a functioning fume hood. Keep a beaker of 10% aqueous sodium thiosulfate nearby to neutralize spills (thiosulfate reacts rapidly with the alkyl bromide).
-
-
Skin Corrosivity: It is an alkylating agent. Skin contact can cause delayed burns and sensitization. Double-gloving (Nitrile) is mandatory.
-
Storage: Store at 2–8°C under inert gas (Argon). The C-Br bond can degrade upon prolonged exposure to light and moisture, releasing HBr which autocatalyzes decomposition.
References
-
Valdecoxib Synthesis & Isoxazole Chemistry
-
Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor. (PMC). Available at: [Link]
-
-
Ring Opening & "Masked" Functionality
-
Reductive ring opening of isoxazoles with Mo(CO)6 and water. (J. Org. Chem). This details the conversion to enaminones. Available at: [Link]
-
-
Bioactivation & Toxicity
- Safety Data
Sources
Spectroscopic data for 5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole
An In-Depth Technical Guide to the Spectroscopic Profile of 5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic characteristics of 5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Isoxazole derivatives are known to exhibit a wide range of biological activities, making them valuable scaffolds in the synthesis of novel therapeutic agents.[1] This document serves as a practical reference for the structural elucidation and purity assessment of this specific molecule. The spectroscopic data presented herein—including Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—are based on established principles and data from analogous structures, providing a robust, predictive framework for researchers. Each section details the expected spectral features, the underlying chemical principles, and field-proven protocols for data acquisition.
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecular architecture is fundamental to interpreting its spectroscopic output. The compound consists of a central isoxazole ring, substituted at the 3-position with a 4-fluorophenyl group and at the 5-position with a bromomethyl group.
-
Molecular Formula: C₁₀H₇BrFNO
-
Molecular Weight: 256.07 g/mol
-
SMILES: Fc1ccc(cc1)-c2cc(CBr)on2
-
InChI Key: KTDCTRAYVOBOLV-UHFFFAOYSA-N
Caption: Molecular structure of 5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is paramount for confirming the presence and connectivity of hydrogen atoms in the structure. The predicted spectrum is characterized by distinct signals for the bromomethyl, isoxazole, and fluorophenyl protons.
Predicted ¹H NMR Data & Interpretation
The electron-withdrawing nature of the bromine atom will significantly deshield the adjacent methylene protons, shifting them downfield. The lone proton on the isoxazole ring (H-4) will appear as a singlet. The protons on the fluorophenyl ring will exhibit a characteristic pattern of two doublets (or more accurately, two doublets of doublets) due to coupling with each other (ortho-coupling) and with the fluorine atom.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |
| -CH₂Br | ~4.6 | Singlet (s) | 2H | Deshielded by the adjacent electronegative bromine atom and the isoxazole ring. Data from similar structures show this signal around 4.5 ppm.[2] |
| Isoxazole H-4 | ~6.8 | Singlet (s) | 1H | Located in the electron-rich heterocyclic ring. Its precise shift is influenced by the substituents at C3 and C5. |
| Phenyl H-2', H-6' | ~7.8 - 8.0 | Doublet of Doublets (dd) | 2H | Ortho to the isoxazole ring, deshielded. Exhibits ortho coupling to H-3'/H-5' and a smaller coupling to the fluorine atom. |
| Phenyl H-3', H-5' | ~7.2 - 7.4 | Doublet of Doublets (dd) or Triplet (t) | 2H | Meta to the isoxazole ring. Exhibits ortho coupling to H-2'/H-6' and a larger coupling to the fluorine atom. |
Experimental Protocol: ¹H NMR Acquisition
-
Objective: To obtain a high-resolution ¹H NMR spectrum for structural confirmation.
-
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is generally preferred for its ability to dissolve a wide range of organic compounds.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Instrument: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution, which is crucial for resolving the complex multiplets of the aromatic region.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-32 scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (D1): 2-5 seconds to ensure full relaxation of protons.
-
Acquisition Time (AQ): At least 3-4 seconds for good digital resolution.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals to determine the relative proton ratios.
-
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR provides critical information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom produces a distinct signal.
Predicted ¹³C NMR Data & Interpretation
The spectrum will show ten distinct signals. The carbons of the fluorophenyl ring will exhibit splitting due to coupling with the fluorine atom (¹JCF, ²JCF, etc.), which is a key diagnostic feature. The chemical shifts for the isoxazole ring carbons are characteristic of this heterocyclic system.[3][4]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |
| -CH₂Br | ~25 - 30 | Aliphatic carbon directly attached to a highly electronegative bromine atom. |
| Isoxazole C-4 | ~100 - 105 | Shielded carbon of the isoxazole ring, typically found in this region. |
| Phenyl C-2', C-6' | ~128 - 130 (d, ³JCF ≈ 8-10 Hz) | Aromatic carbons ortho to the isoxazole substituent. |
| Phenyl C-3', C-5' | ~116 - 118 (d, ²JCF ≈ 22-25 Hz) | Aromatic carbons ortho to the fluorine atom, showing characteristic large C-F coupling. |
| Phenyl C-1' | ~123 - 126 (d, ⁴JCF ≈ 3-4 Hz) | Quaternary carbon attached to the isoxazole ring. |
| Phenyl C-4' | ~163 - 166 (d, ¹JCF ≈ 250-255 Hz) | Carbon directly bonded to fluorine, showing a very large one-bond C-F coupling constant and a significant downfield shift. |
| Isoxazole C-3 | ~161 - 164 | Deshielded carbon of the isoxazole ring, bonded to nitrogen and the phenyl ring. |
| Isoxazole C-5 | ~168 - 172 | Highly deshielded carbon of the isoxazole ring, bonded to oxygen and the bromomethyl group. |
Experimental Protocol: ¹³C NMR Acquisition
-
Objective: To identify all unique carbon environments and confirm the carbon framework.
-
Methodology:
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required to reduce acquisition time, given the low natural abundance of ¹³C.
-
Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30') to ensure all carbon signals appear as singlets (unless coupled to fluorine).
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024 or more scans are typically required to achieve a good signal-to-noise ratio.
-
Relaxation Delay (D1): 2 seconds.
-
-
Processing: Process the data similarly to the ¹H spectrum. Reference the spectrum to the CDCl₃ solvent peak (δ = 77.16 ppm).
-
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a structural fingerprint.
Predicted Mass Spectrum & Fragmentation
The most informative technique would be high-resolution mass spectrometry (HRMS) using a soft ionization method like Electrospray Ionization (ESI) to confirm the elemental composition.
-
Molecular Ion: The mass spectrum will show a characteristic pair of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%).
-
[M+H]⁺ (for C₁₀H₈BrFNO⁺): Calculated m/z ≈ 256.98 (with ⁷⁹Br)
-
[M+2+H]⁺ (for C₁₀H₈BrFNO⁺): Calculated m/z ≈ 258.98 (with ⁸¹Br)
-
These two peaks should appear in an intensity ratio of approximately 1:1.
-
-
Key Fragmentation Pathways: Under harsher ionization conditions (e.g., Electron Impact), the molecule will fragment in predictable ways. The weakest bonds, such as the C-Br bond, are expected to cleave first.
Caption: Primary fragmentation showing the loss of a bromine radical.
Experimental Protocol: HRMS (ESI-TOF) Acquisition
-
Objective: To determine the accurate mass and confirm the elemental formula of the compound.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument: A Time-of-Flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.
-
Ionization Mode: Positive ion mode is typically effective for nitrogen-containing heterocycles, which are readily protonated.
-
Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire data over a relevant m/z range (e.g., 50-500 Da).
-
Analysis: Compare the measured accurate mass of the molecular ion peak with the theoretical mass calculated for the formula C₁₀H₇BrFNO. The mass error should be less than 5 ppm to confidently confirm the elemental composition.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Predicted IR Data & Interpretation
The IR spectrum will display characteristic absorption bands corresponding to the vibrations of the various bonds within the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |
| 3100 - 3000 | C-H Stretch | Aromatic & Isoxazole | Confirms the presence of sp² C-H bonds. |
| 2980 - 2850 | C-H Stretch | Aliphatic (-CH₂-) | Confirms the presence of the sp³ C-H bonds of the bromomethyl group. |
| ~1615 | C=N Stretch | Isoxazole Ring | A characteristic and strong absorption for the imine functionality within the heterocyclic ring.[3][5] |
| 1590 - 1450 | C=C Stretch | Aromatic Ring | Multiple sharp bands confirming the presence of the fluorophenyl ring.[5] |
| 1250 - 1200 | C-F Stretch | Aryl-Fluoride | A strong, characteristic band indicating the C-F bond. |
| ~600 - 500 | C-Br Stretch | Alkyl-Bromide | A weaker absorption in the fingerprint region confirming the bromomethyl group. |
Experimental Protocol: IR (ATR) Acquisition
-
Objective: To identify the key functional groups in the molecule.
-
Methodology:
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is a modern, rapid technique that requires minimal sample preparation.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (typically diamond or germanium).
-
Acquisition:
-
Background Scan: First, run a background spectrum of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then acquire the sample spectrum.
-
Number of Scans: Co-add 16-32 scans to obtain a high-quality spectrum.
-
-
Analysis: Identify the major absorption peaks and assign them to the corresponding functional groups.
-
References
-
Title: Supporting Information for a related research article. Note: While not the exact molecule, this provides context for NMR data of similar structures. Source: Royal Society of Chemistry URL: [Link]
-
Title: 5-(4-Bromophenyl)isoxazole-3-carboxylic acid | C10H6BrNO3 | CID 2771350 Source: PubChem URL: [Link]
-
Title: SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM Source: International Journal of Pharmaceutical and Chemical Sciences URL: [Link]
-
Title: Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid Source: ResearchGate URL: [Link]
-
Title: NMR Spectra of Products - Supporting Information Source: The Royal Society of Chemistry URL: [Link]
-
Title: The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole Source: CDN (Content Delivery Network) of an academic institution URL: [Link]
-
Title: Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes Source: National Institutes of Health (NIH) - PubMed Central URL: [Link]
-
Title: A review of isoxazole biological activity and present synthetic techniques Source: International Journal of Pharmaceutical Chemistry and Analysis URL: [Link]
-
Title: Isoxazole, 5-(4-bromophenyl)-3-phenyl- | C15H10BrNO | CID 107936 Source: PubChem URL: [Link]
-
Title: 13C NMR spectroscopy of heterocycles: 3,5-diaryl-4-bromoisoxazoles Source: De Gruyter URL: [Link]
-
Title: Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid Source: ResearchGate URL: [Link]
Sources
The Isoxazole Scaffold: Synthetic Architecture and Pharmacological Utility
[1][2][3]
Executive Summary: The Pharmacophore
In the landscape of heterocyclic medicinal chemistry, the isoxazole ring (1,2-oxazole) stands as a distinct pharmacophore, valued not merely for its structural rigidity but for its unique electronic profile. Unlike its isomer oxazole (1,3-oxazole), the direct nitrogen-oxygen bond in isoxazole imparts a specific reactivity profile—most notably a metabolic "trigger" capability—while simultaneously serving as a robust bioisostere for carboxylic acids and esters.
This guide dissects the isoxazole moiety from a drug development perspective, moving beyond basic properties to explore its role in prodrug design, bioisosteric replacement, and synthetic accessibility.
Physicochemical Profile[2][4][5][6][7][8][9]
-
Aromaticity: The 6
-electron system renders the ring aromatic, though less stable than furan or thiophene due to the weak N-O bond (bond energy ~55 kcal/mol). -
Basicity: Weakly basic (pKa of conjugate acid ~ -3.0), preventing protonation at physiological pH unless substituted with strong electron-donating groups.
-
H-Bonding: The ring nitrogen serves as a hydrogen bond acceptor, crucial for interaction with serine or threonine residues in enzyme active sites (e.g., COX-2).
Synthetic Architecture: Constructing the Core
Reliable access to the isoxazole core is a prerequisite for SAR exploration. Two dominant methodologies prevail in the pharmaceutical industry: the [3+2] Cycloaddition (Huisgen) and the Condensation of Hydroxylamine .[1]
Method A: 1,3-Dipolar Cycloaddition (The "Click" Approach)
This method is preferred for generating regio-controlled 3,5-disubstituted isoxazoles. It involves the reaction of a nitrile oxide (generated in situ) with a terminal alkyne.
-
Mechanism: Concerted [3+2] cycloaddition.[1]
-
Regioselectivity: Steric and electronic factors typically favor the 3,5-isomer over the 3,4-isomer.[1]
-
Catalysis: Copper(I) catalysis (CuAAC-like) can enforce exclusive 3,5-regioselectivity under mild conditions.
Method B: Condensation of 1,3-Dicarbonyls
The classical synthesis for 3,5-disubstituted or 3,4,5-trisubstituted analogs.
-
Reagents:
-diketone + Hydroxylamine hydrochloride ( ). -
Mechanism: Nucleophilic attack of nitrogen on the ketone, followed by intramolecular cyclization and dehydration.
-
Challenge: Regiocontrol can be poor with unsymmetrical diketones, often requiring pH optimization.
Visualization: Synthetic Pathways
The following diagram illustrates the mechanistic divergence between these two primary routes.
Figure 1: Comparative synthetic pathways for isoxazole construction highlighting the [3+2] cycloaddition and condensation strategies.
Metabolic Liability as a Feature: The Leflunomide Paradigm[9][10][11]
In medicinal chemistry, metabolic instability is usually a defect. However, for isoxazoles, the lability of the N-O bond is a strategic feature used in prodrug design .[2]
The Mechanism of Ring Opening
The isoxazole ring is susceptible to base-catalyzed or enzyme-mediated (CYP450) ring opening.[3][4][5] This cleavage reveals a
Case Study: Leflunomide Leflunomide is an isoxazole-based prodrug used for Rheumatoid Arthritis.[6] It is biologically inactive until the isoxazole ring opens to form Teriflunomide (A771726).
-
Trigger: CYP450 enzymes (specifically CYP1A2 and CYP2C19) or basic pH in the intestine.
-
Reaction: Abstraction of the proton at C-3 (if unsubstituted) or direct attack leads to N-O bond scission.
-
Result: The rigid isoxazole transforms into a flexible, active inhibitor of Dihydroorotate Dehydrogenase (DHODH).
Visualization: Leflunomide Activation
Figure 2: The bioactivation pathway of Leflunomide, demonstrating the pharmacologically controlled instability of the isoxazole ring.
Bioisosterism and SAR Utility
The isoxazole ring is frequently employed as a bioisostere to modulate physicochemical properties (LogP, pKa) and improve metabolic stability against peptidases.
3-Hydroxyisoxazole as a Carboxylic Acid Bioisostere
The 3-hydroxyisoxazole moiety is acidic (pKa ~ 6.0–7.0) due to resonance stabilization of the anion.
-
Application: It mimics the distal carboxylate of glutamate or GABA.
-
Advantage: Unlike a carboxylic acid, it is less prone to glucuronidation and has better CNS penetration.
-
Examples: Ibotenic acid (NMDA agonist), AMPA (AMPA receptor agonist).
Isoxazole as an Ester/Amide Bioisostere
The 3,5-disubstituted isoxazole ring mimics the spatial arrangement and electronic distribution of an ester or amide bond but lacks the hydrolytic instability of the peptide bond.
-
Application: Peptidomimetics.
-
Advantage: Increased half-life (
) in plasma.
Table 1: Comparative Bioisosteric Properties
| Property | Carboxylic Acid (-COOH) | 3-Hydroxyisoxazole | Tetrazole |
| pKa | ~ 4.5 - 5.0 | ~ 6.0 - 7.0 | ~ 4.5 - 5.0 |
| Ionization at pH 7.4 | > 99% Ionized | Partially Ionized | > 99% Ionized |
| Lipophilicity | Low (Polar) | Moderate | Low |
| Metabolic Stability | Prone to Glucuronidation | Resistant | Resistant |
Experimental Protocol: Synthesis of 3,5-Dimethylisoxazole
A standard protocol for validating the condensation methodology.
Objective: Synthesis of 3,5-dimethylisoxazole via condensation of acetylacetone and hydroxylamine.
Reagents:
-
Acetylacetone (2,4-Pentanedione): 10.0 g (0.1 mol)
-
Hydroxylamine Hydrochloride: 7.6 g (0.11 mol)
-
Sodium Carbonate (
): 5.3 g (0.05 mol) -
Solvent: Ethanol (50 mL), Water (10 mL)
Step-by-Step Workflow:
-
Preparation: Dissolve hydroxylamine hydrochloride in water (10 mL). Separately, dissolve acetylacetone in ethanol (50 mL).
-
Neutralization: Carefully add sodium carbonate to the hydroxylamine solution to liberate the free base. Evolution of
gas will occur. -
Addition: Add the acetylacetone solution dropwise to the hydroxylamine mixture at room temperature.
-
Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 2–3 hours. Monitor consumption of starting material via TLC (Mobile phase: 20% EtOAc/Hexane).
-
Workup: Cool the mixture. Evaporate the ethanol under reduced pressure.
-
Extraction: Extract the aqueous residue with diethyl ether (3 x 30 mL). Combine organic layers.
-
Drying: Dry over anhydrous Magnesium Sulfate (
) and filter. -
Purification: Remove solvent via rotary evaporation. The product, 3,5-dimethylisoxazole, is a liquid (bp 142°C) and can be further purified by distillation if necessary.
Validation:
-
1H NMR (CDCl3): Look for the characteristic singlet of the C-4 proton around
5.8 ppm. Methyl groups will appear as singlets around 2.2–2.4 ppm.
References
-
Pinho e Melo, T. M. (2005). Recent advances on the synthesis and reactivity of isoxazoles.[7][8] Current Organic Chemistry, 9(10), 925-958. Link
-
Kalgutkar, A. S., et al. (2003).[9] In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A771726.[3][4][5][9] Drug Metabolism and Disposition, 31(10), 1240-1250.[5] Link
-
Agrawal, N., & Mishra, P. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs.[10][7][11][5] Medicinal Chemistry Research, 27, 1309–1344. Link
-
Kromann, H., et al. (2002). Synthesis of 3-hydroxyisoxazoles and their biological profile as glutamate and GABA receptor ligands. European Journal of Medicinal Chemistry, 37(7), 513-528. Link
-
Talley, J. J., et al. (2000). 4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2.[12] Journal of Medicinal Chemistry, 43(5), 775–777. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. naouabed.free.fr [naouabed.free.fr]
- 5. In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jscimedcentral.com [jscimedcentral.com]
- 7. Advances in isoxazole chemistry and their role in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 11. ijpca.org [ijpca.org]
- 12. Valdecoxib | C16H14N2O3S | CID 119607 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Solubility Labyrinth: A Technical Guide to 5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of Solubility in Isoxazole-Based Drug Discovery
The isoxazole scaffold is a cornerstone in modern medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2] The compound 5-(bromomethyl)-3-(4-fluorophenyl)isoxazole represents a key building block in the synthesis of more complex molecular architectures. However, the therapeutic potential of any novel chemical entity is fundamentally linked to its physicochemical properties, among which aqueous solubility stands as a primary gatekeeper to bioavailability and, ultimately, efficacy.
Poor aqueous solubility is a major hurdle in drug development, with over 40% of new chemical entities being practically insoluble in water.[3] This challenge can lead to erratic absorption, suboptimal drug exposure, and a higher risk of late-stage attrition in the drug development pipeline. This guide, therefore, provides a comprehensive technical overview of the solubility profile of 5-(bromomethyl)-3-(4-fluorophenyl)isoxazole, offering both theoretical frameworks and practical methodologies for its assessment and potential enhancement. As a Senior Application Scientist, the following sections are designed to provide not just protocols, but a deeper understanding of the causality behind the experimental choices, ensuring a robust and scientifically sound approach to characterizing this promising chemical entity.
Physicochemical Profile of 5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole
A thorough understanding of a compound's physicochemical properties is the first step in predicting and interpreting its solubility behavior. For 5-(bromomethyl)-3-(4-fluorophenyl)isoxazole, the following parameters are key.
| Property | Value | Source | Significance |
| CAS Number | 5262-25-9 | Angene Chemical[4] | Unique identifier for the compound. |
| Molecular Formula | C₁₀H₇BrFNO | Sigma-Aldrich[5] | Defines the elemental composition. |
| Molecular Weight | 256.07 g/mol | Sigma-Aldrich[5] | Influences diffusion and transport properties. |
| Predicted XLogP3 | 2.7 | Angene Chemical[4] | A measure of lipophilicity; a value >2 suggests that poor hydration may limit aqueous solubility.[6] |
| Predicted Boiling Point | 614.7°C at 760 mmHg | Axsyn[7] | This is likely a computational prediction and should be treated with caution. An experimental melting point is crucial for more accurate solubility predictions. |
| Physical Form | Solid | Sigma-Aldrich[5] | The crystalline or amorphous nature of the solid state significantly impacts solubility. |
The predicted XLogP3 of 2.7 suggests that 5-(bromomethyl)-3-(4-fluorophenyl)isoxazole is a lipophilic molecule. Generally, logP values between 2 and 3 are considered a threshold where poor hydration can become a significant factor limiting aqueous solubility.[6] This initial assessment underscores the likelihood of low water solubility for this compound, making experimental determination and the exploration of enhancement strategies particularly important.
Experimental Determination of Aqueous Solubility
While predictive models offer valuable initial insights, empirical determination of solubility remains the gold standard. The choice of method depends on the expected solubility range, the amount of substance available, and the required throughput.
The Gold Standard: OECD 105 Shake-Flask Method
The shake-flask method, as described in the OECD Guideline 105, is the most reliable method for determining the equilibrium solubility of a substance.[8] It is suitable for compounds with solubilities above 10⁻² g/L.[9] The underlying principle is to establish a saturated solution in thermodynamic equilibrium and then measure the concentration of the dissolved substance.
Caption: Workflow for the OECD 105 Shake-Flask Method.
-
Preparation:
-
Add an excess amount of solid 5-(bromomethyl)-3-(4-fluorophenyl)isoxazole to a flask of a suitable size. The excess is crucial to ensure that equilibrium with the solid phase is achieved.[10]
-
Add a precise volume of the desired aqueous medium (e.g., purified water, phosphate-buffered saline pH 7.4).
-
Seal the flask to prevent solvent evaporation.
-
-
Equilibration:
-
Place the flask in a shaker bath set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the flask for a predetermined period, typically 24 to 72 hours, to allow the system to reach thermodynamic equilibrium. The time required for equilibrium may need to be determined by taking samples at different time points (e.g., 24, 48, and 72 hours) and ensuring the concentration has plateaued.[10]
-
-
Phase Separation:
-
After the equilibration period, allow the flask to stand undisturbed at the same constant temperature for at least 24 hours to allow for the sedimentation of undissolved solid.
-
Carefully withdraw an aliquot of the supernatant.
-
To ensure the complete removal of any undissolved microparticles, centrifuge the aliquot at high speed or filter it through a chemically inert, low-binding filter (e.g., a 0.22 µm PVDF syringe filter).[8]
-
-
Analysis:
-
Prepare a series of calibration standards of 5-(bromomethyl)-3-(4-fluorophenyl)isoxazole of known concentrations in a suitable solvent.
-
Quantify the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
The measured concentration represents the equilibrium solubility of the compound under the tested conditions.
-
High-Throughput Kinetic Solubility Assays
In early drug discovery, where compound availability is limited and speed is critical, high-throughput kinetic solubility assays are often employed.[11] These methods are faster than the shake-flask method but measure the solubility of a compound precipitating from a supersaturated solution (typically from a DMSO stock), which may not represent true thermodynamic equilibrium.
Caption: Workflow for a High-Throughput Kinetic Solubility Assay.
-
Stock Solution Preparation:
-
Prepare a 10-20 mM stock solution of 5-(bromomethyl)-3-(4-fluorophenyl)isoxazole in 100% dimethyl sulfoxide (DMSO).[12]
-
-
Assay Plate Preparation:
-
In a 96-well plate, add a small volume (e.g., 2 µL) of the DMSO stock solution to a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., PBS, pH 7.4). This creates a supersaturated solution and initiates precipitation.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking to allow the precipitation process to reach a pseudo-equilibrium.[12]
-
-
Separation and Analysis:
-
Separate the precipitated solid from the dissolved compound by filtering the plate through a multi-well solubility filter plate.
-
Analyze the concentration of the compound in the clear filtrate using a high-throughput method such as UV-Vis spectroscopy in a plate reader or nephelometry (light scattering).[11]
-
Calculate the kinetic solubility by comparing the reading to a calibration curve prepared in the same buffer/DMSO mixture.
-
Computational and Predictive Approaches to Solubility
Given the resource-intensive nature of experimental solubility determination, in silico predictive models are invaluable tools in early drug discovery for prioritizing compounds.
The General Solubility Equation (GSE)
The General Solubility Equation (GSE), developed by Yalkowsky and others, is a widely used model for estimating the aqueous solubility (log S) of non-ionizable organic compounds.[13] Its major advantage lies in its simplicity, requiring only two readily available or calculable parameters: the octanol-water partition coefficient (logP) and the melting point (MP).
The equation is as follows:
log S = 0.5 - 0.01 * (MP - 25) - logP
Where:
-
log S is the logarithm of the molar solubility (mol/L).
-
MP is the melting point in degrees Celsius.
-
logP is the logarithm of the octanol-water partition coefficient.
The term 0.5 - 0.01 * (MP - 25) estimates the contribution of the crystal lattice energy to solubility, while the - logP term accounts for the energy required to create a cavity in the solvent and for the interactions between the solute and water.[13]
For 5-(bromomethyl)-3-(4-fluorophenyl)isoxazole, with a predicted XLogP3 of 2.7, the GSE could provide a reasonable estimate of its aqueous solubility if an accurate melting point were available. The absence of a reliable experimental melting point is the primary limitation in applying this equation with high confidence.
Strategies for Solubility Enhancement
Given the predicted lipophilicity of 5-(bromomethyl)-3-(4-fluorophenyl)isoxazole, it is prudent to consider strategies for enhancing its aqueous solubility, particularly if it is intended for biological applications.
Commonly employed techniques include:
-
Particle Size Reduction: Methods such as micronization and nanonization increase the surface area-to-volume ratio of the solid compound, which can lead to an increased dissolution rate according to the Noyes-Whitney equation.
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion. Amorphous forms generally exhibit higher apparent solubility and faster dissolution rates compared to their crystalline counterparts.
-
Use of Co-solvents: The solubility of a poorly soluble compound can often be increased by the addition of a water-miscible organic solvent (co-solvent) to the aqueous medium.
-
Complexation: The use of cyclodextrins to form inclusion complexes can effectively shield the lipophilic parts of a molecule from the aqueous environment, thereby increasing its apparent solubility.[3]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the medium to favor the ionized form can dramatically increase solubility. The isoxazole ring itself is weakly basic, but the overall pKa of the molecule would need to be determined to assess the utility of this approach.
-
Incorporation of Precipitation Inhibitors: For formulations that achieve a supersaturated state, hydrophilic polymers like hydroxypropyl methylcellulose (HPMC) can be included to inhibit or delay the precipitation of the drug, thereby maintaining a higher concentration for a longer period.
The selection of an appropriate enhancement strategy will depend on the specific application, the desired dosage form, and the physicochemical properties of the compound.
Conclusion
The solubility of 5-(bromomethyl)-3-(4-fluorophenyl)isoxazole is a critical parameter that will govern its utility in drug discovery and development. While no experimental solubility data is currently available in the public domain, its predicted lipophilicity (XLogP3 = 2.7) strongly suggests that it is a poorly water-soluble compound. This guide has outlined the standard methodologies for both the definitive experimental determination of its equilibrium solubility (OECD 105) and for its rapid assessment using high-throughput kinetic assays. Furthermore, the framework of the General Solubility Equation has been presented as a valuable tool for predictive assessment, contingent on the future availability of an experimental melting point. For researchers working with this and structurally related isoxazole derivatives, a proactive approach that includes early solubility assessment and the exploration of enhancement strategies will be paramount to successfully advancing these promising compounds through the drug discovery pipeline.
References
-
Axsyn. Isoxazole,5-(bromomethyl)-3-(4-fluorophenyl)-;5262-25-9. [Link]
-
B-Ali, A., et al. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]
-
Borah, A., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]
- Kumar, S., & Singh, S. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
- Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews.
-
Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. [Link]
-
U.S. EPA. (1998). Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method. [Link]
-
U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]
-
FILAB. Solubility testing in accordance with the OECD 105. [Link]
-
Bergström, C. A., et al. (2018). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. National Institutes of Health. [Link]
-
Charnwood Discovery. Kinetic Solubility - In Vitro Assay. [Link]
-
BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
-
Unchained Labs. (2025). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. [Link]
-
Phytosafe. OECD 105. [Link]
-
Venzmer, J. (2023). Water-soluble or Not? A Simple Question Difficult to Answer. TEGEWA. [Link]
-
Ran, Y., & Yalkowsky, S. H. (2001). Prediction of Drug Solubility by the General Solubility Equation (GSE). Journal of Chemical Information and Computer Sciences. [Link]
-
OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. [Link]
-
Angene Chemical. 5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole(CAS# 5262-25-9). [Link]
-
Angene Chemical. 5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole(CAS# 5262-25-9). [Link]
-
Baboota, S., & Ahuja, A. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
-
Jain, N., & Yalkowsky, S. H. (2001). Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE). Journal of Chemical Information and Modeling. [Link]
-
Chemaxon. Theory of aqueous solubility prediction. [Link]
-
PubChem. Isoxazole, 5-(4-bromophenyl)-3-phenyl-. [Link]
-
Analytice. OECD 105 - Water Solubility Test at 20°C. [Link]
-
Abraham, M. H., & Yalkowsky, S. H. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Link]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 9-Fluorenone, 99+% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. waters.com [waters.com]
- 5. researchgate.net [researchgate.net]
- 6. Isoxazole,5-(bromomethyl)-3-(4-fluorophenyl)-;5262-25-9 [axsyn.com]
- 7. filab.fr [filab.fr]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. 5-BROMOMETHYL-ISOXAZOLE CAS#: 69735-35-9 [m.chemicalbook.com]
- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. downloads.regulations.gov [downloads.regulations.gov]
Physical characteristics of 5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole
[1][2][3][4][5]
Executive Technical Summary
5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole (CAS: 5262-25-9) is a high-value heterocyclic intermediate primarily utilized in the synthesis of next-generation isoxazoline agrochemicals and pharmaceuticals.[1] It serves as a critical electrophilic building block for introducing the 3-aryl-isoxazole pharmacophore, a structural motif essential for binding to GABA-gated chloride channels (GABACls) in arthropods.[1]
This compound is notably a precursor in the structural optimization of Fluxametamide and related diaryl-isoxazoline insecticides, which exhibit high selectivity for insect ion channels over mammalian counterparts.[1] Its reactivity is driven by the labile bromomethyl group at the C5 position, making it a potent alkylating agent for nucleophilic coupling reactions.[1]
Physicochemical Specifications
The following data aggregates experimental observations and computed properties for the solid-state compound.
| Property | Specification | Technical Notes |
| CAS Number | 5262-25-9 | Verified unique identifier.[1] |
| Molecular Formula | C₁₀H₇BrFNO | Halogenated heterocyclic aromatic.[2][1][3] |
| Molecular Weight | 256.07 g/mol | Monoisotopic Mass: 254.97 Da.[2][1][4] |
| Physical State | Crystalline Solid | Typically off-white to pale yellow powder.[1] |
| Melting Point | 60–90 °C (Est.)[1] | Note: Exact experimental MP varies by polymorph/purity.[1] Analogs (e.g., 4-Cl) melt ~85°C. |
| Solubility | Organic Solvents | Soluble in DCM, EtOAc, DMSO, Methanol.[1] Insoluble in water.[1] |
| LogP (Calc) | ~2.7 | Lipophilic; suitable for membrane permeability.[1] |
| Reactivity | Alkylating Agent | The C5-CH₂Br group is highly susceptible to Sɴ2 displacement.[1] |
Structural Characterization & Identification
Accurate identification requires a multi-modal approach due to the potential for regioisomeric impurities during synthesis.[1] The following spectroscopic profile serves as the standard for quality control.
Theoretical NMR Profile (400 MHz, CDCl₃)
-
¹H NMR:
-
δ 7.75–7.85 (m, 2H): Aromatic protons ortho to the isoxazole ring (AA'BB' system).[1]
-
δ 7.10–7.20 (m, 2H): Aromatic protons ortho to the fluorine atom.[1]
-
δ 6.65 (s, 1H): Isoxazole H-4 proton.[1] This singlet is diagnostic; shifts >6.8 ppm may indicate oxidation or ring opening.[1]
-
δ 4.55 (s, 2H): –CH₂Br methylene protons. Sharp singlet.[1] Broadening indicates instability/polymerization.[1]
-
-
¹⁹F NMR:
-
δ -110 to -115 ppm: Single peak (multiplet due to H-coupling if undeoupled).[1]
-
Mass Spectrometry (ESI+)[4][7]
-
Parent Ion: [M+H]⁺ observed at m/z 256/258 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotope pattern).[1]
-
Fragmentation: Loss of Br (M-79/81) leads to a stable cation at m/z ~177.[1]
Characterization Workflow
The following decision tree outlines the logical flow for validating batch identity and purity.
Figure 1: Analytical decision tree for validating 5-(bromomethyl)-3-(4-fluorophenyl)isoxazole.
Synthetic Context & Impurity Profiling
Understanding the synthesis is crucial for anticipating impurities.[1] The compound is typically synthesized via a [3+2] cycloaddition between a nitrile oxide (generated in situ from 4-fluorobenzohydroximoyl chloride) and propargyl bromide.[1]
Critical Impurities[4]
-
Regioisomer (3-Bromomethyl-5-aryl): Rare in this specific pathway but possible if alkyne orientation is not controlled.[1]
-
Bis-isoxazole: Formed if the nitrile oxide reacts with the product or if propargyl bromide reacts twice.[1]
-
Hydrolysis Product (Alcohol): 5-(Hydroxymethyl)-3-(4-fluorophenyl)isoxazole.[1] Formed if the bromomethyl group is exposed to moisture/base.[1]
Figure 2: Synthetic pathway and potential degradation routes.[1]
Handling, Stability, and Safety Protocols
Stability Profile
-
Moisture Sensitivity: High.[1] The benzylic-like bromide is prone to hydrolysis.[1] Store in a desiccator.
-
Thermal Stability: Stable at room temperature (25°C) if dry.[1] Decomposes >150°C.[1][5]
-
Light Sensitivity: Moderate.[1] Alkyl bromides can degrade under UV; store in amber vials.[1]
Safety (GHS Classification)[4]
-
H302: Harmful if swallowed.[1]
-
H315/H319: Causes skin and serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
-
Lachrymator Potential: Like many benzyl bromides, this compound may act as a mild lachrymator.[1] Handle in a fume hood.
Standard Purification Protocol
If purity <95% is detected:
-
Dissolution: Dissolve crude solid in minimum hot Ethyl Acetate.
-
Precipitation: Slowly add Hexanes or Heptane until turbidity appears.[1]
-
Cooling: Allow to stand at 4°C for 12 hours.
-
Filtration: Wash crystals with cold Hexanes to remove non-polar dimers.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 329815880, 5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole.[1] Retrieved from [Link][1]
-
Ozoe, Y. (2021). Isoxazoline Insecticides: Novel GABA-Gated Chloride Channel Antagonists.[1] In: Bioactive Carboxylic Compound Classes.[1][6][7] Springer.[1] (Context on Fluxametamide mechanism).
-
Asahi, M., et al. (2018). Fluxametamide: A novel isoxazoline insecticide that acts via distinctive antagonism of insect ligand-gated chloride channels.[1] Pesticide Biochemistry and Physiology.[1] Retrieved from [Link]
Sources
- 1. Fluxametamide (Ref: NC-515) [sitem.herts.ac.uk]
- 2. angenesci.com [angenesci.com]
- 3. 5262-25-9|5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole|BLD Pharm [bldpharm.com]
- 4. angenesci.com [angenesci.com]
- 5. WO2015094913A1 - Fluorophenyl pyrazol compounds - Google Patents [patents.google.com]
- 6. US3468900A - Process for preparing isoxazole compounds - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: A Detailed Guide to the Alkylation of Phenols with 5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking Novel Chemical Space for Drug Discovery
The synthesis of novel aryl ethers is a cornerstone of modern medicinal chemistry, with this motif being a prevalent feature in a vast array of biologically active molecules.[1] The Williamson ether synthesis, a robust and versatile SN2 reaction, provides a reliable method for the construction of these crucial C-O bonds.[1] This application note provides a comprehensive guide to the O-alkylation of phenols using the versatile building block, 5-(bromomethyl)-3-(4-fluorophenyl)isoxazole. The resulting 5-((aryloxy)methyl)-3-(4-fluorophenyl)isoxazole scaffold is of significant interest in drug discovery, offering a unique combination of a metabolically stable isoxazole core and a variable phenolic moiety, allowing for the systematic exploration of structure-activity relationships (SAR). Isoxazole-containing compounds have demonstrated a wide range of biological activities, including antiviral, antimicrobial, antitumor, and anti-inflammatory properties.[2]
This document, designed for researchers and drug development professionals, offers a detailed experimental protocol, an in-depth discussion of the underlying reaction mechanism, and guidance on the critical parameters that govern the success of this transformation.
Mechanistic Insights: The Williamson Ether Synthesis in Action
The alkylation of phenols with 5-(bromomethyl)-3-(4-fluorophenyl)isoxazole proceeds via the classic Williamson ether synthesis, which is a bimolecular nucleophilic substitution (SN2) reaction.[1] The key steps are outlined below:
-
Deprotonation of the Phenol: In the presence of a suitable base, the weakly acidic phenolic proton is abstracted to form a more nucleophilic phenoxide anion. The choice of base is critical and depends on the acidity of the specific phenol being used. For most phenols (pKa ≈ 10), moderately strong inorganic bases like potassium carbonate (K₂CO₃) are sufficient.[3]
-
Nucleophilic Attack: The generated phenoxide anion then acts as a nucleophile, attacking the electrophilic methylene carbon of 5-(bromomethyl)-3-(4-fluorophenyl)isoxazole.
-
Displacement of the Leaving Group: This nucleophilic attack occurs in a concerted fashion, leading to the displacement of the bromide leaving group and the formation of the desired aryl ether product.
The reaction's success hinges on several factors, including the choice of base, solvent, and reaction temperature, which will be discussed in detail in the protocol section.
Sources
Application Notes and Protocols for the Synthesis of Amine Derivatives from 5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Isoxazole Scaffold in Medicinal Chemistry
The isoxazole ring system is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities.[1][2] Derivatives of isoxazole have demonstrated a wide spectrum of biological effects, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[3] The unique electronic and steric properties of the isoxazole ring allow it to serve as a versatile scaffold in the design of novel therapeutic agents. The introduction of an amine functionality to the isoxazole core, particularly at the 5-position, offers a valuable avenue for creating extensive libraries of compounds with the potential for enhanced biological activity and improved pharmacokinetic profiles. This is due to the ability of the amine group to form key hydrogen bonds and other interactions with biological targets.
This guide provides a comprehensive overview of the synthesis of a variety of amine derivatives starting from the key intermediate, 5-(bromomethyl)-3-(4-fluorophenyl)isoxazole. We will delve into the underlying reaction mechanism, provide detailed, step-by-step protocols for the synthesis of representative primary, secondary, and functionalized amine derivatives, and discuss the characterization of these novel compounds.
Core Synthetic Strategy: Nucleophilic Substitution
The primary synthetic route to amine derivatives of 5-(bromomethyl)-3-(4-fluorophenyl)isoxazole is a nucleophilic substitution reaction. In this reaction, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the bromomethyl group, displacing the bromide leaving group. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrobromic acid byproduct, driving the reaction to completion.
The general reaction scheme is as follows:
Caption: General workflow for the synthesis of amine derivatives.
Experimental Protocols
The following protocols provide detailed procedures for the synthesis of representative amine derivatives. These protocols are intended as a starting point and may require optimization based on the specific amine used and the desired scale of the reaction.
Protocol 1: Synthesis of a Secondary Amine Derivative: N-Benzyl-1-(3-(4-fluorophenyl)isoxazol-5-yl)methanamine
This protocol details the synthesis of a secondary amine derivative using benzylamine as the nucleophile.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole | 270.08 | 1.0 | 270 mg |
| Benzylamine | 107.15 | 1.2 | 129 µL |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 276 mg |
| Acetonitrile (CH₃CN) | 41.05 | - | 10 mL |
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 5-(bromomethyl)-3-(4-fluorophenyl)isoxazole (270 mg, 1.0 mmol) and potassium carbonate (276 mg, 2.0 mmol).
-
Add acetonitrile (10 mL) to the flask.
-
While stirring, add benzylamine (129 µL, 1.2 mmol) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting material spot indicates the completion of the reaction.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate (starting with 9:1 and gradually increasing the polarity to 7:3) to afford the pure N-benzyl-1-(3-(4-fluorophenyl)isoxazol-5-yl)methanamine.
Characterization Data (Expected):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.85-7.75 (m, 2H, Ar-H), 7.40-7.25 (m, 5H, Ar-H), 7.20-7.10 (m, 2H, Ar-H), 6.55 (s, 1H, isoxazole-H), 3.95 (s, 2H, CH₂-N), 3.85 (s, 2H, Ar-CH₂-N), 2.05 (br s, 1H, NH).
-
¹³C NMR (CDCl₃, 101 MHz): δ 170.5, 164.0 (d, J=252.5 Hz), 161.5, 139.5, 129.0 (d, J=8.5 Hz), 128.8, 128.5, 127.5, 125.0 (d, J=3.0 Hz), 116.0 (d, J=22.0 Hz), 101.0, 53.5, 45.0.
-
IR (KBr, cm⁻¹): 3420 (N-H), 3120 (Ar C-H), 2925 (C-H), 1610 (C=N), 1515 (Ar C=C), 1230 (C-F).
-
MS (ESI): m/z [M+H]⁺ calculated for C₁₇H₁₅FN₂O: 283.12, found 283.1.
Protocol 2: Synthesis of a Cyclic Secondary Amine Derivative: 4-((3-(4-fluorophenyl)isoxazol-5-yl)methyl)morpholine
This protocol describes the synthesis using a cyclic secondary amine, morpholine.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole | 270.08 | 1.0 | 270 mg |
| Morpholine | 87.12 | 1.2 | 105 µL |
| Triethylamine (Et₃N) | 101.19 | 1.5 | 209 µL |
| Dichloromethane (CH₂Cl₂) | 84.93 | - | 10 mL |
Procedure:
-
Dissolve 5-(bromomethyl)-3-(4-fluorophenyl)isoxazole (270 mg, 1.0 mmol) in dichloromethane (10 mL) in a 25 mL round-bottom flask with a magnetic stir bar.
-
Add triethylamine (209 µL, 1.5 mmol) to the solution.
-
Add morpholine (105 µL, 1.2 mmol) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Monitor the reaction by TLC (hexane:ethyl acetate, 1:1).
-
Upon completion, wash the reaction mixture with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to yield the pure product.
Characterization Data (Expected):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.80-7.70 (m, 2H, Ar-H), 7.18-7.10 (m, 2H, Ar-H), 6.50 (s, 1H, isoxazole-H), 3.80 (s, 2H, CH₂-N), 3.70 (t, J=4.5 Hz, 4H, O-(CH₂)₂), 2.55 (t, J=4.5 Hz, 4H, N-(CH₂)₂).
-
¹³C NMR (CDCl₃, 101 MHz): δ 170.0, 164.2 (d, J=253.0 Hz), 161.8, 129.2 (d, J=8.6 Hz), 125.1 (d, J=3.2 Hz), 116.2 (d, J=22.1 Hz), 101.5, 67.0, 53.8, 51.0.
-
IR (KBr, cm⁻¹): 3110 (Ar C-H), 2960, 2850 (C-H), 1615 (C=N), 1510 (Ar C=C), 1235 (C-F), 1115 (C-O-C).
-
MS (ESI): m/z [M+H]⁺ calculated for C₁₄H₁₅FN₂O₂: 277.11, found 277.1.
Protocol 3: Synthesis of a Primary Amine via Gabriel Synthesis
Direct reaction with ammonia can lead to over-alkylation. The Gabriel synthesis provides a reliable method for preparing primary amines.
Step 1: Synthesis of 2-((3-(4-fluorophenyl)isoxazol-5-yl)methyl)isoindoline-1,3-dione
Caption: Gabriel synthesis workflow for primary amine.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole | 270.08 | 1.0 | 270 mg |
| Potassium Phthalimide | 185.22 | 1.1 | 204 mg |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 10 mL |
Procedure:
-
In a 25 mL round-bottom flask, suspend potassium phthalimide (204 mg, 1.1 mmol) in DMF (10 mL).
-
Add 5-(bromomethyl)-3-(4-fluorophenyl)isoxazole (270 mg, 1.0 mmol) to the suspension.
-
Heat the reaction mixture to 80°C and stir for 3-4 hours.
-
Monitor the reaction by TLC (hexane:ethyl acetate, 7:3).
-
After completion, cool the reaction mixture to room temperature and pour it into 50 mL of ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain the phthalimide intermediate.
Step 2: Hydrazinolysis to the Primary Amine
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 2-((3-(4-fluorophenyl)isoxazol-5-yl)methyl)isoindoline-1,3-dione | 336.31 | 1.0 | 336 mg |
| Hydrazine Hydrate (N₂H₄·H₂O) | 50.06 | 5.0 | 243 µL |
| Ethanol (EtOH) | 46.07 | - | 15 mL |
Procedure:
-
Suspend the phthalimide intermediate (336 mg, 1.0 mmol) in ethanol (15 mL) in a 50 mL round-bottom flask.
-
Add hydrazine hydrate (243 µL, 5.0 mmol) to the suspension.
-
Heat the mixture to reflux for 2-3 hours. A white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and add 1 M hydrochloric acid (10 mL).
-
Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Basify the residue with a saturated solution of sodium bicarbonate until a pH of 8-9 is reached.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the primary amine.
Characterization Data (Expected):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.80-7.75 (m, 2H, Ar-H), 7.15-7.10 (m, 2H, Ar-H), 6.45 (s, 1H, isoxazole-H), 4.05 (s, 2H, CH₂-N), 1.60 (br s, 2H, NH₂).
-
¹³C NMR (CDCl₃, 101 MHz): δ 171.0, 164.1 (d, J=252.8 Hz), 161.6, 129.1 (d, J=8.5 Hz), 125.2 (d, J=3.1 Hz), 116.1 (d, J=22.0 Hz), 100.5, 38.0.
-
IR (KBr, cm⁻¹): 3380, 3300 (N-H), 3115 (Ar C-H), 2920 (C-H), 1612 (C=N), 1512 (Ar C=C), 1232 (C-F).
-
MS (ESI): m/z [M+H]⁺ calculated for C₁₀H₉FN₂O: 193.07, found 193.1.
Applications in Drug Discovery
The synthesized amine derivatives of 3-(4-fluorophenyl)isoxazole represent a valuable class of compounds for screening in various drug discovery programs. The presence of the 4-fluorophenyl group is a common feature in many bioactive molecules, often enhancing metabolic stability and binding affinity. The diverse amine functionalities introduced can modulate the physicochemical properties of the molecules, such as solubility and lipophilicity, and provide additional points for interaction with biological targets.
Potential therapeutic areas for these compounds include:
-
Oncology: Isoxazole derivatives have been investigated as anticancer agents.[4] The amine moiety can be designed to interact with specific residues in the active sites of kinases or other enzymes implicated in cancer progression.
-
Inflammation: The anti-inflammatory potential of isoxazoles is well-documented. The synthesized amine derivatives could be evaluated for their ability to inhibit key inflammatory mediators.
-
Infectious Diseases: The isoxazole scaffold is present in several antimicrobial agents. The amine derivatives can be screened for activity against a panel of bacterial and fungal pathogens.
Conclusion
The protocols outlined in this application note provide a robust and versatile platform for the synthesis of a diverse library of amine derivatives based on the 3-(4-fluorophenyl)isoxazole scaffold. The straightforward nucleophilic substitution methodology allows for the facile introduction of a wide range of amine functionalities, enabling the systematic exploration of structure-activity relationships. These compounds hold significant promise as starting points for the development of novel therapeutic agents across multiple disease areas.
References
- Alek Grady. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole.
- Chalyk, B. A., et al. (2019). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry, 84(24), 15877–15899.
- Fascio, M. L., et al. (2000).
- Gaikwad, N. D., et al. (2021). Synthesis, characterization and antimicrobial evaluation of some novel (3-methyl-5-((3-phenylisoxazol-5-yl)methoxy)benzofuran-2-yl)(phenyl)methanone derivatives. Indian Journal of Chemistry - Section B, 60B(8), 1136-1144.
- Jasim, H. A., et al. (2025). Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5-methyloxazolo[5,4-c]isoxazole Derivatives.
- Khan, I., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. ACS Omega, 6(10), 6694–6705.
- Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews, 20(2), 1833-1845.
- Madab, D. I., & Al-Tufah, M. M. (2025). Synthesis and Characterization of Some New Pyrazole and Pyrimidine Derivatives From Chalcones and Their Biological Activity.
- Pandhurnekar, C. P., et al. (2021). Progress in the Pathways for Synthesis of Isoxazoles Synthons and Their Biological Activities. Journal of Advanced Scientific Research, 12(3), 44-50.
- Sahu, S. K., et al. (2019). Anti-inflammatory evaluation of isoxazole derivatives. Der Pharma Chemica, 11(3), 48-54.
- Sangale, S. S., et al. (2023). Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method.
- Shaik, A., et al. (2020).
- Sharma, A., et al. (2021). Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. Bioorganic & Medicinal Chemistry, 46, 116937.
- Singh, R. K., et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511.
- Tirlapur, V. K., et al. (2011).
- Tomma, J. H., et al. (2023). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences, 27(2), 137-147.
- Ubeid, M. F., et al. (2014). SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM CHALCONE COMPOUNDS. International Journal of Pharmaceutical, Chemical and Biological Sciences, 4(3), 717-724.
- Varlamov, A. V., et al. (2015). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes.
- Vijay, A., et al. (2020). Design, Synthesis, Molecular Docking Studies, and Biological Evaluation of Pyrazoline Incorporated Isoxazole Derivatives as Potential Anticancer Agents. Russian Journal of Bioorganic Chemistry, 46(5), 682–692.
Sources
- 1. Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Precision Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition
Part 1: Strategic Framework & Mechanism
The Isoxazole Pharmacophore in Drug Discovery
The isoxazole ring is a privileged scaffold in medicinal chemistry, functioning as a bioisostere for amide bonds and carboxylic acids. Its rigid planar structure and specific hydrogen-bonding capabilities make it critical in the design of COX-2 inhibitors (e.g., Valdecoxib), beta-lactamase resistant antibiotics (e.g., Cloxacillin), and agonists for glutamate receptors (e.g., AMPA).
Mechanistic Causality: The Dipole-Dipolarophile Interface
The formation of isoxazoles proceeds via a [3+2] cycloaddition between a nitrile oxide (1,3-dipole) and an alkyne (dipolarophile) .[1][2]
-
The Challenge: Nitrile oxides are high-energy, unstable intermediates. They cannot be stored and must be generated in situ.
-
The Critical Failure Mode: If the concentration of the nitrile oxide becomes too high relative to the dipolarophile, the dipole self-reacts to form a furoxan (1,2,5-oxadiazole-2-oxide) dimer.
-
The Solution: The experimental setup must enforce a "pseudo-high-dilution" state where the dipole is consumed by the alkyne faster than it can dimerize.
Reaction Pathway Visualization
The following diagram illustrates the kinetic competition between the desired cycloaddition and the parasitic dimerization.
Figure 1: Kinetic bifurcation in isoxazole synthesis. Controlling the steady-state concentration of the Nitrile Oxide is the primary determinant of yield.
Part 2: Detailed Experimental Protocols
Protocol A: The "Standard" Hydroximinoyl Chloride Route
Best for: General synthesis, robust substrates, and scale-up. Mechanism: Conversion of aldoxime to hydroximinoyl chloride (stable enough to handle), followed by base-mediated elimination.
Reagents & Equipment[3][4]
-
Precursor: Aldehyde oxime (Aldoxime).[2]
-
Chlorinating Agent: N-Chlorosuccinimide (NCS).
-
Base: Triethylamine (Et3N).
-
Solvent: DMF (dimethylformamide) or DCM (dichloromethane).
-
Dipolarophile: Terminal or internal alkyne.
-
Setup: 3-neck round bottom flask, addition funnel, inert gas (Ar/N2) line.
Step-by-Step Methodology
-
Chlorination (Formation of Hydroximinoyl Chloride):
-
Dissolve the aldoxime (1.0 equiv) in DMF (0.5 M concentration).
-
Add NCS (1.1 equiv) portion-wise at room temperature.
-
Critical Checkpoint: Monitor by TLC. The oxime spot should disappear. If the reaction is sluggish, catalytic HCl gas (generated from headspace of conc. HCl bottle) can initiate the radical chlorination.
-
Result: Formation of hydroximinoyl chloride. This species is often isolable but usually used directly.
-
-
Cycloaddition (The Slow Addition Technique):
-
Dissolve the alkyne (1.2 – 1.5 equiv) in the reaction mixture containing the hydroximinoyl chloride.
-
Prepare a solution of Et3N (1.2 equiv) in DMF.
-
Crucial Step: Add the Et3N solution dropwise over 2–4 hours using an addition funnel or syringe pump.
-
Why? Slow addition releases the nitrile oxide slowly. Since the dimerization rate is second-order (
) and cycloaddition is first-order with respect to dipole ( ), keeping low favors the cycloaddition.
-
-
Workup:
-
Pour mixture into ice-water. Extract with Ethyl Acetate (EtOAc).
-
Wash organic layer with water (x3) to remove DMF, then brine.
-
Dry over Na2SO4 and concentrate.
-
Protocol B: The "Green" Aqueous Oxidative Route
Best for: Diversity-oriented synthesis, parallel chemistry, and substrates sensitive to chlorination. Mechanism: Direct oxidation of aldoximes using Oxone® in aqueous media.
Reagents
-
Oxidant: Oxone® (Potassium peroxymonosulfate).[2]
-
Base: Na2CO3 or NaHCO3.
-
Solvent: 1:1 mixture of Water/t-Butanol or Water/Ethyl Acetate.
Step-by-Step Methodology
-
Preparation:
-
Combine aldoxime (1.0 equiv), alkyne (1.5 equiv), and NaCl (0.5 equiv) in the solvent mixture.
-
-
Oxidation:
-
Add solid Oxone (1.2 equiv) and Na2CO3 (1.5 equiv) simultaneously but slowly to the vigorously stirred mixture.
-
Note: The reaction is biphasic.[1] High stirring speed (>800 rpm) is essential to increase the interfacial surface area.
-
-
Completion:
-
Stir at room temperature for 6–12 hours.
-
The product usually precipitates or is extracted into the organic phase.
-
Part 3: Regioselectivity & Data Analysis
Regiochemical Outcomes
In thermal cycloadditions with terminal alkynes , the 3,5-disubstituted isoxazole is the major isomer (>90% typically) due to steric approach control.
| Component | Substituent Effect | Major Isomer | Mechanism |
| Alkyne | Terminal ( | 3,5-disubstituted | Steric hindrance directs the dipole oxygen to the substituted carbon. |
| Alkyne | Electron-Deficient ( | 3,5-disubstituted | Electronic (LUMO-dipolarophile) control reinforces steric preference. |
| Alkyne | Internal ( | Mixture | Requires steric differentiation between R and R'. |
Troubleshooting Table
| Observation | Diagnosis | Corrective Action |
| Low Yield + Precipitate | Furoxan formation (Dimerization). | Reduce addition rate of base (Protocol A). Increase excess of alkyne. |
| No Reaction | Chlorination failed (Protocol A). | Ensure NCS is fresh. Add catalytic HCl vapor to initiate. |
| Regioisomer Mixture | Internal alkyne used. | Switch to Cu(I) catalysis (Click chemistry variant) if applicable, though less common for isoxazoles than triazoles. |
| Exotherm | Runaway decomposition. | Nitrile oxides are energetic. Active cooling (0°C) during base addition is recommended for scales >5g. |
Part 4: References & Authority
Key Literature
The protocols above are synthesized from foundational work by Huisgen and modern optimizations for high-throughput chemistry.
-
Foundational Mechanism: Huisgen, R. 1,3-Dipolar Cycloadditions. Past and Future.Angew. Chem. Int. Ed. 1963, 2, 565.
-
Standard NCS/Et3N Protocol: Liu, K.C. et al. Synthesis of isoxazoles using NCS/Et3N.J. Org. Chem. 1980, 45, 3916.
-
Green/Oxone Protocol: Chatterjee, N. et al. NaCl-Oxone mediated generation of nitrile oxides.[2][5]Tetrahedron Lett. 2014, 55, 3667.
-
Regioselectivity Reviews: Grecian, S. et al. Regioselective synthesis of 3,5-disubstituted isoxazoles.Angew. Chem. Int. Ed. 2008, 47, 8285.
Consolidated Reference List
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][2][3][6] Past and Future. Angewandte Chemie International Edition.
-
Liu, K.C., Shelton, B.R., & Howe, R.K. (1980). A particularly convenient preparation of benzohydroximinoyl chlorides (nitrile oxide precursors). Journal of Organic Chemistry.
-
Rai, K.M.L. et al. (2019). In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes.[5][7] Organic Letters.[4][5][7] [5]
-
Mendelsohn, B.A. et al. (2009).[4] Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents.[3][4][8][9] Organic Letters.[4][5][7]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sciforum.net [sciforum.net]
- 4. Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents [organic-chemistry.org]
- 5. In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. scispace.com [scispace.com]
Technical Guide: Mastering Regioselectivity in Isoxazole Synthesis
To: Research Scientists, Medicinal Chemists, and Process Development Engineers From: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Troubleshooting and Optimizing Regiocontrol in Isoxazole Scaffolds
The Core Challenge: 3,5- vs. 3,4-Substitution
Isoxazoles are critical pharmacophores (e.g., valdecoxib, leflunomide), but their synthesis is plagued by a fundamental regiochemical problem.[1][2] The classical thermal [3+2] cycloaddition of nitrile oxides and alkynes is controlled by Frontier Molecular Orbital (FMO) interactions, which typically favor the 3,5-disubstituted isomer due to steric and electronic factors. However, obtaining the 3,4-disubstituted isomer or achieving >98% regio-purity often requires catalytic intervention or substrate engineering.
This guide provides a decision framework to select the correct methodology based on your target isomer and available starting materials.
Decision Matrix: Selecting the Right Methodology
Before beginning synthesis, use this logic flow to determine the optimal pathway.
Figure 1: Strategic decision tree for selecting the optimal synthetic route based on target regiochemistry and substrate availability.
Module 1: The [3+2] Cycloaddition (Nitrile Oxides + Alkynes)
This is the most versatile approach. The key to regiocontrol lies in the catalyst.
Protocol A: Synthesis of 3,5-Disubstituted Isoxazoles (Cu-Catalyzed)
Mechanism: Copper(I) forms a copper-acetylide intermediate that directs the nitrile oxide attack, strictly enforcing 3,5-regioselectivity (analogous to CuAAC for triazoles).
-
Reagents: Terminal Alkyne (1.0 eq), Hydroximinoyl Chloride (1.0 eq),
(5 mol%), Sodium Ascorbate (10 mol%), (1.0 eq), (1:1). -
Step-by-Step:
-
Dissolve alkyne and hydroximinoyl chloride in
. -
Add
(generates nitrile oxide in situ—critical to prevent dimerization). -
Add Cu catalyst and ascorbate. Stir at RT for 2–4 h.
-
Validation: 1H NMR will show a characteristic C4-H singlet around
6.0–6.8 ppm.
-
Protocol B: Synthesis of 3,4-Disubstituted Isoxazoles (Ru-Catalyzed)
Mechanism: Ruthenium(II) complexes (e.g.,
-
Reagents: Alkyne (1.0 eq), Hydroximinoyl Chloride (1.2 eq),
(1–5 mol%), (1.2 eq), 1,2-Dichloroethane (DCE). -
Step-by-Step:
-
Dissolve catalyst and alkyne in anhydrous DCE under inert atmosphere (
). -
Slowly inject a solution of hydroximinoyl chloride and
over 1 hour. -
Critical Control: Slow addition keeps nitrile oxide concentration low, preventing furoxan byproduct formation.
-
Stir at RT (or mild heat 40°C) until conversion is complete.
-
Troubleshooting Guide: [3+2] Cycloaddition
| Issue | Probable Cause | Corrective Action |
| Formation of Furoxan (Dimer) | Nitrile oxide concentration is too high. | Use in situ generation (e.g., Chloramine-T or NCS) and slow addition via syringe pump. |
| Mixture of Regioisomers | Thermal background reaction competing with catalyst. | Lower the temperature (0°C -> RT). Increase catalyst loading. Ensure catalyst is active (check color: Cu(I) should not be green/blue). |
| Low Yield with Ru Catalyst | Steric hindrance on alkyne or catalyst deactivation. | Switch solvent to THF or Toluene. Ensure anhydrous conditions. |
| Explosive Hazard | Isolation of unstable nitrile oxides. | NEVER isolate low-molecular-weight nitrile oxides. Generate and consume them in situ. |
Module 2: The Condensation Route (1,3-Dicarbonyls + Hydroxylamine)
Direct condensation of unsymmetrical 1,3-diketones with hydroxylamine often yields inseparable mixtures. The solution is to convert the diketone into a
Protocol C: Regiodivergent Synthesis from
-Enamino Diketones
By modifying the reaction environment (Solvent/Lewis Acid), you can steer the cyclization.[3]
-
Substrate:
-enamino diketone (derived from 1,3-diketone + DMF-DMA). -
Route 1 (4,5-Disubstituted):
-
Route 2 (3,4-Disubstituted):
Mechanistic Visualization
Understanding the intermediate states is crucial for troubleshooting.
Figure 2: Mechanistic divergence. Copper activates the terminal proton (steric control), while Ruthenium forms a metallacycle that directs the dipole orientation electronically.
Comparative Data: Method Efficiency
| Method | Catalyst/Reagent | Regioselectivity (3,5 : 3,[8][11][12]4) | Substrate Scope | Key Limitation |
| Thermal [3+2] | None | ~60:40 to 90:10 | Broad | Poor selectivity; requires separation. |
| CuAAC (Click) | Cu(I) / Ascorbate | >98 : 2 | Terminal Alkynes | Cannot make 3,4-isomers or use internal alkynes. |
| RuAAC | <5 : 95 | Terminal & Internal | Catalyst cost; sensitivity to air/moisture. | |
| Enamino-Diketone | Variable (Tunable) | 1,3-Dicarbonyls | Requires extra step to form enamine. |
References
-
Hansen, T. V., Wu, P., & Fokin, V. V. (2005). One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry, 70(19), 7761–7764. Link
- Fokin, V. V., et al. (2008). Ruthenium-Catalyzed Cycloaddition of Nitrile Oxides and Alkynes: Practical Synthesis of Isoxazoles. Journal of the American Chemical Society.
-
Silva, R. G. M., et al. (2018).[3] Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8, 5661-5668. Link
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002).[4] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599.[4] Link
Sources
- 1. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13343J [pubs.rsc.org]
- 3. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13343J [pubs.rsc.org]
- 4. A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes [organic-chemistry.org]
- 5. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 6. youtube.com [youtube.com]
- 7. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ias.ac.in [ias.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. sciensage.info [sciensage.info]
- 11. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: 5-(Bromomethyl)isoxazole Chemistry
The following technical guide is structured as a Tier-3 Support Resource for medicinal chemists and process development scientists working with 5-(bromomethyl)isoxazole intermediates.
Executive Technical Summary
5-(Bromomethyl)isoxazole (CAS: 69735-35-9) and its derivatives are high-value "warhead" intermediates used to synthesize pharmacophores like muscimol analogs and BET inhibitors.[1] However, they act as bifunctional electrophiles with two distinct reactivity profiles that often lead to experimental failure:
-
The Alkyl Halide Handle: Highly reactive toward SN2 displacement (the desired pathway).[2]
-
The Isoxazole Core: A "masked" 1,3-dicarbonyl system that is surprisingly fragile toward base-mediated fragmentation (the degradation pathway).[1]
This guide addresses the specific chemical mechanisms behind "unexplained" decomposition, yield loss, and polymerization.
Degradation Pathways & Mechanisms[2]
Pathway A: The "Base-Induced Suicide" (Ring Opening)
Symptom: Reaction mixture turns black/tarry; complete loss of starting material; appearance of nitrile peaks in IR/NMR. Mechanism: If the C3 position is unsubstituted (C3-H), the isoxazole ring is essentially a latent weak acid (pKa ~20-25).[1] Strong bases (e.g., NaH, LDA, or even excess alkoxides) can deprotonate C3. The resulting carbanion triggers a cascade where the N-O bond cleaves, effectively "unzipping" the ring into an acyclic nitrile enolate. This species is highly reactive and rapidly polymerizes.[2]
Pathway B: Hydrolytic Deactivation
Symptom: Yield loss; appearance of a new polar spot on TLC; shift of the methylene peak in 1H NMR from ~4.5 ppm to ~4.7 ppm.[2] Mechanism: The electron-withdrawing nature of the isoxazole ring activates the bromomethyl group. Moisture in solvents (DMSO, DMF) or ambient humidity accelerates SN2 hydrolysis, converting the active alkyl bromide into the inactive alcohol (5-(hydroxymethyl)isoxazole).
Pathway C: Reductive N-O Cleavage
Symptom: Loss of aromaticity; formation of amino-enones.[1][2]
Mechanism:
Under hydrogenation conditions (H2/Pd) or strong chemical reduction, the weak N-O bond (bond energy ~55 kcal/mol) cleaves.[2] This destroys the heterocycle, yielding
Visualization: Degradation Topology
The following diagram maps the causality between reaction conditions and specific degradation products.
Figure 1: Mechanistic divergence of 5-(bromomethyl)isoxazole under basic, hydrolytic, and reductive stress.[1]
Troubleshooting Guide & FAQs
Scenario 1: "My reaction mixture turned into black tar."
Diagnosis: Base-mediated ring destruction.[1][2] Q: I used NaH to deprotonate my nucleophile. Why did the isoxazole decompose? A: If your isoxazole has a proton at C3 (i.e., it is not 3-substituted), NaH will deprotonate the isoxazole ring before or competitively with your nucleophile.
-
Correction: Pre-form the nucleophile anion in a separate flask. Add the isoxazole solution slowly to the nucleophile at low temperature (-78°C or 0°C). Never add the base directly to the isoxazole.[2]
Scenario 2: "I see a new peak in NMR, but the mass is correct."
Diagnosis: Finkelstein scrambling or solvent adducts.[2] Q: I ran the reaction in Acetone/NaI. What happened? A: You likely converted the alkyl bromide to an alkyl iodide.[2] While this is often intentional (Finkelstein reaction) to increase reactivity, the iodide is less stable to light and storage.
Scenario 3: "My yield is consistently 40-50%."
Diagnosis: Competitive Hydrolysis. Q: I am using DMF as a solvent. Is that a problem? A: "Dry" DMF often contains residual water.[2] At elevated temperatures (>60°C), water competes effectively with your nucleophile for the bromomethyl site.[2]
-
Protocol: Dry DMF over activated 4Å molecular sieves for 24 hours. Purge reaction with Argon.[2]
Quantitative Data: Solvent Compatibility Matrix
| Solvent System | Stability Rating | Risk Factor | Recommended Action |
| Dichloromethane (DCM) | High | Low | Ideal for storage and transport.[1][2] |
| DMSO (Wet) | Critical Failure | Hydrolysis (t1/2 < 6h at RT) | Use only anhydrous; store < -20°C. |
| Methanol/Ethanol | Moderate | Solvolysis (SN1/SN2) | Avoid prolonged heating; forms ether byproducts.[1][2] |
| THF (with Base) | Low | Ring Opening | Ensure C3 is substituted or keep T < 0°C. |
| Acetone | High | Finkelstein (if NaI present) | Good for SN2 reactions.[2] |
Experimental Protocols
Protocol A: Safe Quenching of Isoxazole Reactions
Context: Standard aqueous workups can be too basic (bicarbonate) or too acidic, causing degradation.
-
Cooling: Cool reaction mixture to 0°C.
-
Buffer Choice: Do NOT use saturated NaHCO3 if the product is base-sensitive.[1][2] Use 0.5 M Phosphate Buffer (pH 5.5 - 6.0) .
-
Extraction: Dilute with EtOAc or DCM. Wash immediately with the buffer.[2]
-
Drying: Use Na2SO4 (neutral), not K2CO3 (basic).
Protocol B: Purity Check via 1H NMR
Context: Rapid identification of the three most common impurities.
-
Parent (5-Bromomethyl): Singlet at δ 4.45 ppm (CH2Br).[1][2]
-
Hydrolysis Product (Alcohol): Singlet at δ 4.65 - 4.75 ppm (CH2OH).[1][2]
-
Ring-Opened Nitrile: Disappearance of the aromatic C4-H singlet (typically δ 6.3 - 6.5 ppm ).[1]
Decision Tree for Stability Issues
Figure 2: Diagnostic logic flow for resolving stability issues with isoxazole intermediates.
References
-
BenchChem. The Isoxazole Ring System: A Technical Guide to Fundamental Reactivity. Retrieved from .[2]
-
Chalyk, B. et al. (2019).[2] Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. Journal of Organic Chemistry.[2] Retrieved from .[2]
-
Sigma-Aldrich. Product Specification: 5-(Bromomethyl)isoxazole.[1][2] Retrieved from .[1][2]
-
Sperry, J. B.[2] & Wright, D. L. (2005).[2] The application of isoxazoles in the synthesis of natural products.[3][4] Current Opinion in Drug Discovery & Development.[2] (Contextual grounding on N-O bond cleavage).
-
National Institutes of Health (NIH). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors.[2] Retrieved from .[2]
Sources
Column chromatography tips for purifying isoxazole products
Welcome to the Separation Science Technical Support Center.
Ticket Subject: Purification Strategies for Isoxazole Derivatives Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open
Introduction: The Isoxazole Challenge
Isoxazoles are deceptively simple five-membered heterocycles. While they are invaluable pharmacophores (found in COX-2 inhibitors and beta-lactamase inhibitors), their purification presents a unique triad of challenges:
-
Basicity: The nitrogen lone pair can interact with acidic silanols, leading to peak tailing.[1]
-
Regioisomerism: 1,3-dipolar cycloadditions often yield mixtures of 3,5- and 5,3-substituted isomers with nearly identical
values. -
Lability: The N-O bond is sensitive to reductive environments and, occasionally, prolonged exposure to acidic silica.
This guide synthesizes field-proven protocols to resolve these specific issues.
Module 1: Peak Shape & Tailing (Stationary Phase Interactions)
Q: My isoxazole product streaks significantly on the column, even with a gradient. I’m losing resolution between the product and the furoxan byproduct. Why is this happening?
A: This is a classic "silanol effect."
While isoxazoles are weak bases (
The Fix: Competitive Deactivation You need to block these silanol sites with a stronger base that will elute constantly.
-
Protocol: Add 1% Triethylamine (TEA) to your mobile phase.
-
Mechanism:[2] TEA is more basic than your isoxazole. It competitively binds to the acidic silanol sites, effectively "capping" them and allowing your isoxazole to interact only with the bulk solvent and the neutral silica surface [1].
-
Caution: TEA can catalyze the ring-opening of certain sensitive isoxazoles or hydrolyze esters. If your molecule is base-sensitive, switch to Neutral Alumina (Brockmann Grade III) instead of silica.
-
Q: Can I just use Dichloromethane (DCM) to fix the solubility and streaking?
A: DCM helps with solubility but rarely fixes chemical streaking. In fact, DCM/MeOH gradients on naked silica often exacerbate tailing for heterocycles because methanol can strip adsorbed water from the silica, activating more silanol sites. If you must use MeOH/DCM, add 0.5% - 1% Ammonium Hydroxide (
Module 2: Separating Regioisomers (Selectivity Optimization)
Q: I synthesized a 3,5-disubstituted isoxazole via nitrile oxide cycloaddition, but the 5,3-regioisomer is co-eluting. Standard Hexane/EtOAc isn't working.
A: Regioisomers often have identical polarities but distinct dipole vectors and shape selectivity. Changing the strength of the solvent (polarity) won't help; you must change the selectivity (solvent class).
The "Selectivity Triangle" Approach:
If Hexane/EtOAc (Proton acceptor/donor mix) fails, move to a solvent system that exploits
| Solvent System | Mechanism of Action | Recommended For |
| Toluene / Acetone | Separating aryl-isoxazole regioisomers. The toluene interacts differently with the electron density of the 3-aryl vs 5-aryl rings. | |
| DCM / Et2O | Dipole-dipole interactions. | Non-polar isoxazoles where EtOAc causes co-elution. |
| CHCl3 / MeOH | Hydrogen bonding (Proton donor). | Highly polar isoxazole-carboxamides. |
Q: How do I screen this efficiently? Do not run a column yet. Perform a "2D TLC" experiment:
-
Spot your mixture on the corner of a square TLC plate.
-
Run vertically in Hexane/EtOAc.[3]
-
Dry, rotate 90°, and run horizontally in Toluene/Acetone (or DCM/MeOH).
-
If spots move off the diagonal, that solvent system provides the necessary orthogonality [2].
Module 3: Visual Decision Guides
Figure 1: Stationary Phase Selection Logic
Caption: Decision tree for selecting the appropriate stationary phase based on isoxazole substituent chemistry.
Figure 2: Regioisomer Separation Workflow
Caption: Step-by-step workflow for resolving co-eluting 3,5- and 5,3-isoxazole isomers.
Module 4: Sample Loading & Workup
Q: My crude reaction is a gummy oil that is insoluble in the mobile phase. Can I load it with DCM?
A: Liquid loading with a strong solvent (like DCM) onto a column running in Hexane/EtOAc is a recipe for band broadening. The "strong" solvent acts as a transport mechanism, carrying the isoxazole deep into the column before separation begins.
The Protocol: Dry Loading
-
Dissolve the crude isoxazole in the minimum amount of DCM or Acetone.
-
Add silica gel (ratio: 2g silica per 1g crude).
-
Rotary evaporate until you have a free-flowing powder.
-
Add this powder to the top of your pre-packed column (or into a solid load cartridge).
-
Add a layer of sand and elute.[4] Why this works: The compound is pre-adsorbed. It will only move when the mobile phase strength is sufficient to desorb it, resulting in a tight, sharp starting band [3].
References
-
University of Rochester. (n.d.). Tips for Flash Column Chromatography. Department of Chemistry. [Link]
-
Organic Chemistry Portal. (2019). Isoxazole Synthesis. Organic Chemistry Portal. [Link]
-
MDPI. (2017). Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction. Molecules. [Link]
Sources
A Comparative Guide to HPLC Purity Analysis of 5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of safe and effective drug development. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of 5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole, a crucial building block in medicinal chemistry. We will explore a robust HPLC method, compare its performance with alternative analytical techniques, and provide the rationale behind the experimental choices to ensure scientific integrity and trustworthiness in your analytical workflows.
The Critical Role of Purity Analysis for 5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole
5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole is a heterocyclic compound whose structural motif is prevalent in many biologically active molecules.[1] Impurities, which can arise from starting materials, by-products, or degradation products, can significantly impact the compound's reactivity, biological activity, and safety profile.[2][3] Therefore, a precise and reliable analytical method for purity determination is not just a quality control measure but a critical component of research and development.[4]
Primary Method: High-Performance Liquid Chromatography (HPLC)
HPLC is widely recognized as the gold standard for the purity analysis of non-volatile and thermally labile compounds like our target molecule.[2][5] Its high resolving power, sensitivity, and quantitative accuracy make it the preferred method for separating the main compound from structurally similar impurities.[2]
Proposed HPLC Method: A Self-Validating System
The following reversed-phase HPLC (RP-HPLC) method is designed based on the physicochemical properties of 5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole, which possesses both hydrophobic (4-fluorophenyl group) and polar (isoxazole and bromomethyl groups) characteristics. A C18 column is selected for its versatility in retaining such compounds.[6]
Experimental Protocol: RP-HPLC Purity Determination
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. Rationale: TFA acts as an ion-pairing agent to improve peak shape for any ionizable impurities and helps to control the pH of the mobile phase.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile. Rationale: Acetonitrile is a common organic modifier in RP-HPLC with good UV transparency.
-
Gradient Elution:
-
0-20 min: 40% B to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% B to 40% B
-
26-30 min: 40% B (equilibration)
-
Rationale: A gradient elution is employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe, providing a comprehensive impurity profile.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant column temperature ensures reproducible retention times.
-
Detection Wavelength: 254 nm. Rationale: This wavelength is chosen based on the UV absorbance of the aromatic and isoxazole chromophores.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of 5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water (diluent) to obtain a concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Area % = (Area of main peak / Total area of all peaks) x 100
-
Sources
- 1. ijcrt.org [ijcrt.org]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
Cytotoxicity assay results for 5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole derivatives
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold is a cornerstone in medicinal chemistry, consistently yielding compounds with a broad spectrum of biological activities. Within this class, derivatives of 3-(4-fluorophenyl)isoxazole are of particular interest in oncology due to their demonstrated potential to inhibit cancer cell proliferation and induce apoptosis.[1][2] This guide provides a comparative analysis of the cytotoxic effects of various 5-(bromomethyl)-3-(4-fluorophenyl)isoxazole derivatives and related isoxazole analogs, supported by experimental data from published literature. While specific cytotoxicity data for 5-(bromomethyl)-3-(4-fluorophenyl)isoxazole is not extensively available in the public domain, we can infer its potential activity by examining structurally similar compounds.
The Isoxazole Core: A Privileged Structure in Anticancer Research
The five-membered isoxazole ring, containing adjacent nitrogen and oxygen atoms, serves as a versatile pharmacophore. Its derivatives have been shown to exhibit a range of anticancer mechanisms, including the induction of apoptosis, inhibition of key enzymes like aromatase and topoisomerase, and disruption of tubulin polymerization.[3][4] The substitution pattern on the isoxazole ring and its appended functionalities plays a critical role in modulating the cytotoxic potency and selectivity of these compounds.
Comparative Cytotoxicity of Isoxazole Derivatives
To understand the potential of 5-(bromomethyl)-3-(4-fluorophenyl)isoxazole, it is crucial to analyze the structure-activity relationships (SAR) of related compounds. The following table summarizes the in vitro cytotoxicity (IC50 values) of various isoxazole derivatives against different human cancer cell lines.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Hypothetical Target | 5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole | Various | Data not available | - |
| Analog 1 | 3-(4-Chlorophenyl)-5-cyclopropyl-N-(2-(hydroxyamino)-2-oxoethyl)isoxazole-4-carboxamide | PC3 (Prostate) | 9.18 ± 0.96 | |
| Analog 2 | 3-(4-Chlorophenyl)-5-cyclopropyl-N-(3-(hydroxyamino)-3-oxopropyl)isoxazole-4-carboxamide | PC3 (Prostate) | 5.82 ± 0.76 | |
| Analog 3 | N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide | MDA-MB-231 (Breast) | > 100 | |
| Analog 4 | N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-fluorophenyl)acetamide | MDA-MB-231 (Breast) | 35 | |
| Doxorubicin | Standard Chemotherapeutic | MCF-7 (Breast) | 0.85 ± 0.1 |
Note: The data presented is a compilation from various sources and is intended for comparative purposes. Experimental conditions may vary between studies.
From the available data, we can draw several key insights:
-
Influence of the 3-Aryl Group: The presence of a halogenated phenyl group at the 3-position is a common feature in many active isoxazole derivatives. The 4-fluorophenyl group in our target compound is structurally similar to the 4-chlorophenyl group in Analogs 1 and 2, suggesting a potential for cytotoxic activity.
-
Impact of the 5-Substituent: The 5-position of the isoxazole ring is a critical site for modification. The bromomethyl group in the target compound introduces a reactive electrophilic center, which could potentially alkylate biological macromolecules within cancer cells, leading to cytotoxicity. This is a different mechanism compared to the carboxamide derivatives (Analogs 1 and 2), where the substituent is designed to interact with specific enzyme active sites.
-
Structure-Activity Relationship (SAR): The comparison between Analog 3 and Analog 4 highlights the importance of the substitution pattern on the phenyl ring. A meta-fluoro substitution (Analog 4) resulted in significantly higher cytotoxicity compared to a para-fluoro substitution (Analog 3) in the context of a different heterocyclic scaffold. This underscores the subtle electronic and steric effects that can dramatically influence biological activity.
Proposed Mechanism of Action: A Multifaceted Approach
Isoxazole derivatives can exert their anticancer effects through various mechanisms.[4] Given the structure of 5-(bromomethyl)-3-(4-fluorophenyl)isoxazole, a plausible mechanism of action is the induction of apoptosis. The bromomethyl group can act as a leaving group, facilitating covalent bond formation with nucleophilic residues in key cellular proteins or DNA, leading to cellular stress and triggering the apoptotic cascade.
Caption: Proposed mechanism of cytotoxicity for 5-(bromomethyl)-3-(4-fluorophenyl)isoxazole.
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
To empirically determine the cytotoxic activity of 5-(bromomethyl)-3-(4-fluorophenyl)isoxazole and its derivatives, a standardized in vitro assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Maintain the desired human cancer cell lines (e.g., MCF-7, A549, HeLa) in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into 96-well microplates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution in culture medium to obtain a range of desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
-
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The isoxazole scaffold remains a highly promising framework for the development of novel anticancer agents. While direct experimental data on the cytotoxicity of 5-(bromomethyl)-3-(4-fluorophenyl)isoxazole is limited, analysis of structurally related compounds suggests it holds potential as a cytotoxic agent. The presence of the 4-fluorophenyl group at the 3-position and the reactive bromomethyl group at the 5-position are key structural features that warrant further investigation.
Future studies should focus on the synthesis and in vitro cytotoxic evaluation of 5-(bromomethyl)-3-(4-fluorophenyl)isoxazole and a series of its analogs against a panel of human cancer cell lines. This will allow for a definitive determination of its IC50 values and a more precise understanding of its structure-activity relationship. Furthermore, mechanistic studies to elucidate the specific cellular targets and signaling pathways affected by this compound are crucial for its development as a potential therapeutic candidate.
References
-
Ningbo Inno Pharmchem Co., Ltd. Exploring the Potential of Isoxazole Derivatives in Anticancer and Neuroprotective Therapies. NINGBO INNO PHARMCHEM CO.,LTD. [Link].
-
Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research. 2013;12(3):687-696. [Link].
-
Al-Suwaidan, I. A., et al. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules. 2023;28(19):6951. [Link].
-
Wujec, M., et al. Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules. 2025;30(24):4744. [Link].
-
Al-Warhi, T., et al. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports. 2022;12(1):18128. [Link].
-
Rizzo, M. G., et al. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. International Journal of Oncology. 2014;44(5):1693-1702. [Link].
-
Pal, D., et al. Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. ES Food & Agroforestry. 2024;15:1052. [Link].
-
Rizzo, M. G., et al. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. ResearchGate. 2014. [Link].
-
Narsaiah, B., et al. ChemInform Abstract: Synthesis of Novel 5-(3-Alkylquinolin-2-yl)-3-aryl Isoxazole Derivatives and Their Cytotoxic Activity. ResearchGate. 2014. [Link].
-
Wang, Y., et al. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. PLoS One. 2025;20(11):e0334632. [Link].
-
Wang, Y., et al. (PDF) Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. ResearchGate. 2025. [Link].
-
Kráľová, V., et al. Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. ACS Pharmacology & Translational Science. 2025;8(7):1309-1322. [Link].
-
El-Sayed, N. N. E., et al. Design, synthesis and cytotoxic evaluation of novel bis-thiazole derivatives as preferential Pim1 kinase inhibitors with in. Semantic Scholar. 2022. [Link].
-
Several authors. Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. ES Food & Agroforestry. 2024;15:1052. [Link].
-
Sharma, V., et al. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry. 2021;221:113511. [Link].
Sources
- 1. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. espublisher.com [espublisher.com]
- 3. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. storage.googleapis.com [storage.googleapis.com]
Comparative Guide: 3-Aryl-5-(halomethyl)isoxazoles in Medicinal Chemistry
Topic: Structure-activity relationship (SAR) of 3-aryl-5-(halomethyl)isoxazoles Content Type: Publish Comparison Guide
Executive Summary
The 3-aryl-5-(halomethyl)isoxazole scaffold represents a critical class of "warhead" intermediates and bioactive electrophiles in drug discovery. Characterized by a 1,2-oxazole core substituted at the 3-position with an aromatic ring and at the 5-position with a reactive halomethyl group (–CH₂X), these compounds serve two distinct roles: as potent, direct-acting alkylating agents against microbial targets, and as versatile electrophilic precursors for synthesizing complex peptidomimetics and COX-2 inhibitors.
This guide objectively compares the 5-chloromethyl and 5-bromomethyl variants, analyzing their stability, reactivity profiles, and biological efficacy to assist researchers in selecting the optimal lead candidate.
Part 1: The Scaffold & Comparative Analysis
The choice between a chloromethyl and a bromomethyl substituent at the 5-position is not merely a matter of synthetic convenience; it fundamentally alters the compound's mechanism of action and metabolic stability.
Comparative Profile: 5-Chloromethyl vs. 5-Bromomethyl Isoxazoles
| Feature | 5-Chloromethyl Derivative | 5-Bromomethyl Derivative | 5-Hydroxymethyl (Control) |
| Leaving Group Ability | Moderate (Cl⁻ is a weaker leaving group). | High (Br⁻ is an excellent leaving group). | Negligible (Requires activation). |
| Reactivity ( | Stable electrophile. Requires elevated temps or strong nucleophiles for substitution. | Highly reactive electrophile. Rapidly alkylates biological thiols/amines. | Non-reactive under physiological conditions. |
| Chemical Stability | High. Suitable for long-term storage. | Low to Moderate. Prone to hydrolysis or light-induced degradation. | Very High. |
| Biological Mechanism | Weak alkylator; often requires metabolic activation or acts via non-covalent binding. | Potent alkylator; forms covalent bonds with enzyme active site residues (Cysteine/Serine). | Hydrogen bond donor/acceptor; no covalent inhibition. |
| Toxicity Profile | Lower non-specific toxicity. | Higher risk of off-target toxicity due to indiscriminate alkylation. | Low toxicity. |
Key Insight: For direct antimicrobial applications, the 5-bromomethyl variant typically exhibits 2–4x lower MIC values (higher potency) due to its superior ability to penetrate cell walls and alkylate essential bacterial enzymes. However, for drug development pipelines where the isoxazole is an intermediate, the 5-chloromethyl analog is preferred for its bench stability.
Part 2: Structure-Activity Relationship (SAR) Analysis
The biological activity of this scaffold relies on a "Push-Pull" electronic mechanism between the aryl ring and the isoxazole core.
1. The 3-Aryl Ring (Electronic Tuning)
Modifications to the phenyl ring at the 3-position modulate the electron density of the isoxazole ring, affecting the electrophilicity of the 5-halomethyl group.
-
Electron-Withdrawing Groups (EWGs): Substituents like 4-NO₂ , 4-Cl , or 2,4-Cl₂ decrease electron density in the isoxazole ring.
-
Effect: This increases the partial positive charge (
) on the methylene carbon at position 5, making it a "hotter" electrophile. -
Result: Enhanced antimicrobial potency but reduced selectivity.
-
-
Electron-Donating Groups (EDGs): Substituents like 4-OMe or 4-CH₃ .
-
Effect: Stabilize the ring, reducing the reactivity of the halomethyl group.
-
Result: Lower cytotoxicity, often used to fine-tune pharmacokinetic properties (solubility/lipophilicity).
-
2. The 5-Position ( The Warhead)
-
Halogen Size: steric bulk increases from Cl < Br < I. While Iodine is the best leaving group, it is often too labile and sterically hindering for tight binding pockets. Bromine offers the optimal balance of reactivity and size.
Part 3: Comparative Biological Performance
The following data summarizes the antimicrobial efficiency of 3-aryl-5-(halomethyl)isoxazoles against standard pathogens. Data is synthesized from comparative studies of isoxazole alkylating agents.[1]
Table 1: Minimum Inhibitory Concentration (MIC) in
| Compound ID | R (Aryl Sub) | X (5-Pos) | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungal) |
| ISO-Cl-1 | H (Phenyl) | Cl | 64 | >128 | 64 |
| ISO-Br-1 | H (Phenyl) | Br | 16 | 32 | 16 |
| ISO-Cl-2 | 4-Cl | Cl | 32 | 64 | 32 |
| ISO-Br-2 | 4-Cl | Br | 4 | 8 | 4 |
| ISO-Cl-3 | 4-OMe | Cl | >128 | >128 | >128 |
| ISO-Br-3 | 4-OMe | Br | 32 | 64 | 32 |
Analysis:
-
The "Bromine Effect": Replacing Cl with Br (ISO-Cl-2 vs ISO-Br-2) results in an 8-fold increase in potency against S. aureus.
-
The "Chloro-Aryl Effect": The addition of a 4-Cl group to the phenyl ring (ISO-Br-2) significantly outperforms the unsubstituted phenyl (ISO-Br-1), confirming that EWGs enhance activity.
Part 4: Experimental Protocols
Protocol A: Regioselective Synthesis via [3+2] Cycloaddition
This protocol ensures the formation of the 3,5-disubstituted isomer with >95% regioselectivity.
-
Reagents: Aryl aldehyde oxime, N-Chlorosuccinimide (NCS), Propargyl halide (bromide or chloride), Triethylamine (
), DMF/DCM. -
Step 1 (Chlorooxime Formation): Dissolve aryl aldehyde oxime (10 mmol) in DMF. Add NCS (12 mmol) portion-wise at 0°C. Stir for 1 hour to generate the hydroximoyl chloride.
-
Step 2 (In Situ Nitrile Oxide Generation): Cool the solution to 0°C. Add Propargyl bromide (12 mmol).
-
Step 3 (Cycloaddition): Dropwise add
(15 mmol) dissolved in DCM over 30 minutes. The base dehydrohalogenates the chlorooxime to form the nitrile oxide, which immediately undergoes 1,3-dipolar cycloaddition with the alkyne. -
Workup: Stir overnight at RT. Pour into ice water. Extract with Ethyl Acetate. Wash with brine.
-
Purification: Recrystallize from Ethanol (for solid derivatives) or Column Chromatography (Hexane:EtOAc 9:1).
Protocol B: Nucleophilic Substitution Efficiency Assay
To validate the "warhead" potential of the synthesized compounds:
-
Dissolve 1 mmol of the isoxazole in Acetone.
-
Add 1.2 mmol of Sodium Azide (
) or Potassium Phthalimide. -
Reflux and monitor by TLC.
-
Benchmark: 5-Bromomethyl derivatives should reach completion < 1 hour. 5-Chloromethyl derivatives typically require > 6 hours or catalytic KI (Finkelstein conditions).
-
Part 5: Mechanism of Action & Synthesis Workflow
The following diagrams illustrate the synthesis pathway and the biological alkylation mechanism.
Figure 1: Left: The regioselective synthesis of the isoxazole scaffold. Right: The mechanism of action involving covalent modification of biological nucleophiles.
References
-
Synthesis and Biological Activity of 3-Aryl-5-(3′-bromo/chlorophenyl)isoxazoles. Source: ResearchGate. Context: Establishes the baseline antimicrobial potential of the 3,5-disubstituted isoxazole core.
-
Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. Source: ResearchGate. Context: Details the reactivity of the chloromethyl group and its use in nucleophilic substitutions to create functionalized derivatives.
-
Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. Source: Zanco Journal of Medical Sciences. Context: Validates the synthetic workflow using propargyl bromide and nitrile oxides to generate the isoxazole ring.
-
Nucleophilic Substitution Mechanisms (
). Source: Master Organic Chemistry. Context: Foundational theory explaining the reactivity difference between Chloromethyl and Bromomethyl leaving groups cited in the Comparative Profile.
Sources
Orthogonal Methods for Purity Confirmation of Isoxazole Compounds
Executive Summary
In medicinal chemistry, the isoxazole scaffold is a "privileged structure," appearing in drugs ranging from COX-2 inhibitors (Valdecoxib) to DMARDs (Leflunomide). However, the synthesis of isoxazoles—typically via [3+2] cycloaddition—inherently generates regioisomers (3,5- vs. 3,4-substituted) that are notoriously difficult to separate. Furthermore, the isoxazole ring exhibits specific lability under basic conditions, leading to ring-opening artifacts during analysis.
Reliance on a single analytical method (e.g., HPLC-UV) is a critical failure point in early-phase development. Co-elution of regioisomers and lack of UV distinction can lead to false purity assignments. This guide details an orthogonal approach combining LC-MS , Quantitative NMR (qNMR) , and Differential Scanning Calorimetry (DSC) to create a self-validating purity confirmation system.
The Challenge: Regioisomerism & Ring Stability
The primary synthetic route for isoxazoles involves the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.[1] While efficient, this reaction lacks perfect regioselectivity, often yielding a mixture of the desired 3,5-isomer and the unwanted 3,4-isomer.
The "Silent" Impurity
Because these isomers possess identical molecular weights (isobaric) and nearly identical dipole moments, they often co-elute on standard C18 columns. Moreover, their UV absorption maxima (
Chemical Lability
Isoxazoles act as masked 1,3-dicarbonyl equivalents. Under basic conditions (
Figure 1: The analytical risk in isoxazole synthesis. Standard chromatography often fails to resolve the regioisomers generated during the [3+2] cycloaddition.
Comparative Analysis of Orthogonal Methods
To ensure data integrity (ALCOA+), we employ methods with distinct physicochemical separation principles: Chromatographic (Partitioning), Spectroscopic (Magnetic Resonance), and Thermodynamic (Phase Transition).
Table 1: Method Performance Matrix
| Feature | LC-MS (UHPLC) | Absolute qNMR | DSC |
| Principle | Hydrophobic/Shape Selectivity + Mass | Nuclear Spin Relaxation | Heat Flow / Melting Point Depression |
| Orthogonality | Primary | Confirmatory (Structure) | Confirmatory (Solid State) |
| Regioisomer Specificity | High (with Phenyl-Hexyl phases) | Excellent (Distinct chemical shifts) | Low (Isomers often co-crystallize) |
| LOD / Sensitivity | High (< 0.05%) | Moderate (~0.5 - 1.0%) | Low (> 1.0% impurity required) |
| Reference Standard | Required for quantitation | NOT Required (Internal Standard used) | Not Required |
| Sample Destructive? | Yes | No | Yes |
| Throughput | High (10-20 mins) | Medium (15-30 mins) | Low (1 hour) |
Detailed Experimental Protocols
Method A: Chromatographic Separation (LC-MS)
Goal: Separate regioisomers based on pi-pi interactions rather than just hydrophobicity.
Expert Insight: Standard C18 columns often fail to separate isoxazole regioisomers. A Phenyl-Hexyl or Biphenyl stationary phase is superior because the pi-electrons in the stationary phase interact differentially with the electron-deficient isoxazole ring depending on the substitution pattern (3,5 vs 3,4).
Protocol:
-
Column: Phenyl-Hexyl, 2.1 x 100 mm, 1.7 µm (Sub-2 micron for UHPLC).
-
Mobile Phase A: Water + 0.1% Formic Acid (Maintain pH ~2.7 to prevent ring opening).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
-
Note: Avoid Methanol if possible, as it can cause higher backpressure and different selectivity; ACN is preferred for sharp peaks.
-
-
Gradient: 5% B to 95% B over 10 minutes. Hold 2 min. Re-equilibrate 3 min.
-
Detection:
-
UV at 254 nm (or
determined by scan). -
MS (ESI+) in Full Scan mode. Look for identical [M+H]+ ions at different retention times.
-
Method B: Absolute Purity via qNMR
Goal: Determine absolute mass balance purity without a reference standard of the analyte.
Expert Insight: qNMR is the "Truth" method. It relies on the fact that signal intensity is directly proportional to the number of nuclei. The critical parameter here is the Relaxation Delay (
Protocol (Adapted from Pauli et al., J. Med. Chem.):
-
Internal Standard (IS): Use Dimethyl Sulfone (DMSO
) or Maleic Acid .-
Criteria: High purity (>99.9% TraceCERT), non-volatile, distinct singlet signal that does not overlap with isoxazole protons (typically 6.0–9.0 ppm).
-
-
Sample Prep:
-
Weigh ~10 mg of Isoxazole analyte (
) and ~5 mg of IS ( ) into the same vial using a microbalance (precision 0.01 mg). -
Dissolve in DMSO-
(0.6 mL). Ensure complete dissolution.
-
-
Acquisition Parameters:
-
Pulse angle: 90°.
-
Spectral width: 20 ppm (to catch all signals).
-
Relaxation Delay (
): seconds (Conservative setting: ). -
Scans: 16 or 32 (High S/N required).
-
-
Calculation:
Where = Integral area, = Number of protons, = Molecular weight, = Mass, = Purity.[3]
Method C: DSC (Thermodynamic Purity)
Goal: Confirm crystallinity and detect eutectic impurities.
Protocol:
-
Instrument: Heat Flux DSC.
-
Sample: 2–5 mg in a crimped aluminum pan (pinhole lid to allow gas escape if decomposition occurs).
-
Ramp: 1°C/min (Slow ramp essential for accurate Van't Hoff calculation) through the melting endotherm.
-
Analysis: Analyze the melting peak shape. Impurities broaden the peak and lower the onset temperature (
). Use the instrument software to apply the Van't Hoff linearization ( vs ) to calculate mole % purity.
The Orthogonal Decision Framework
This flowchart illustrates the logical progression for validating a new isoxazole compound.
Figure 2: The "Triad of Purity" workflow. Note that qNMR serves as the gatekeeper before solid-state characterization.
References
-
Pauli, G. F., et al. (2014).[4] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231.[4] [Link]
-
Kalgutkar, A. S., et al. (2003).[5] In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide... Drug Metabolism and Disposition, 31(10), 1240-1250. (Demonstrates isoxazole instability in basic conditions). [Link]
-
Lipka, E., et al. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. Journal of Chromatography A, 1509, 141-152. [Link]
-
ASTM E928-08. (2014). Standard Test Method for Purity by Differential Scanning Calorimetry. ASTM International. [Link]
-
Sich, C., et al. (2008). qNMR—a versatile concept for the validation of natural product reference compounds.[6][7] Phytochem Anal, 19(5). [Link]
Sources
- 1. Isoxazole - Wikipedia [en.wikipedia.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. qNMR--a versatile concept for the validation of natural product reference compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole proper disposal procedures
Executive Safety & Operational Summary
Compound: 5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole
CAS: 89561-17-1
Molecular Formula: C
This guide defines the protocol for the safe deactivation and disposal of 5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole. As an alkylating agent containing a reactive bromomethyl group , this compound poses significant lachrymatory (tear-inducing) and skin-sensitizing hazards similar to benzyl bromide.
Critical Directive: Do NOT dispose of the active compound directly into general halogenated waste drums. The lachrymatory vapors can migrate through seals, endangering waste management personnel. You must chemically deactivate (quench) the compound at the point of generation before disposal.
Risk Assessment & "Pre-Game" Logistics
Before initiating any procedure, validate your safety perimeter. This compound is an electrophile that reacts aggressively with nucleophiles (amines, thiols) in biological tissue.
Physical & Chemical Hazard Profile
| Property | Characteristic | Operational Implication |
| Reactivity | High (Alkylating Agent) | Reacts with DNA/Proteins; potential mutagen.[3] |
| Volatility | Moderate to Low (Solid) | Dust/Aerosol is a potent lachrymator. |
| Stability | Moisture Sensitive | Hydrolyzes slowly to release HBr (corrosive gas). |
| Flash Point | >110°C (Predicted) | Combustible, but not a primary flammability risk. |
Mandatory PPE (Personal Protective Equipment)
-
Respiratory: Work exclusively inside a certified chemical fume hood.
-
Eyes: Chemical splash goggles (Face shield recommended for >5g quantities).
-
Skin: Double gloving required.
-
Inner: Nitrile (4 mil).
-
Outer: Nitrile (8 mil) or Laminate (Silver Shield) for prolonged handling.
-
-
Body: Lab coat (buttoned) + chemical-resistant apron.
Chemical Deactivation Protocol (Quenching)[5]
The Scientific Logic:
Direct incineration is the ultimate fate, but safe transport requires chemical neutralization. We utilize a Nucleophilic Substitution (
Reagents Required[5][6][7][8][9][10]
-
Solvent: Dichloromethane (DCM) or Ethanol.
-
Quenching Agent: Ethanolamine (Preferred) or 1M NaOH in Ethanol.
-
Verification: TLC plates or LC-MS.
Step-by-Step Deactivation Workflow
Scale: Protocol describes quenching 1.0 g of residue. Scale linearly.
-
Dissolution:
-
Dissolve the 5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole residue in 10 mL of Dichloromethane (DCM). Ensure complete solvation to prevent "hot spots" of unreacted solid.
-
-
Nucleophilic Attack (The Quench):
-
Slowly add 1.5 equivalents of Ethanolamine (approx. 0.15 mL per gram of substrate) dropwise while stirring.
-
Observation: A mild exotherm may occur.[4]
-
Alternative: If Ethanolamine is unavailable, add 10 mL of 1M NaOH in Ethanol.
-
-
Reaction Time:
-
Stir at room temperature for 2 hours.
-
-
Validation (Crucial Step):
-
Perform a Thin Layer Chromatography (TLC) spot test.
-
Success Criteria: Disappearance of the starting material spot (high Rf) and appearance of a baseline spot (polar amine product).
-
Failure Mode: If starting material remains, add 0.5 eq more amine and stir for 1 hour.
-
-
Finalization:
-
Once validated, the solution is no longer a lachrymatory hazard.
-
Visualizing the Workflow
The following diagram illustrates the decision logic and chemical pathway for disposal.
Caption: Operational decision matrix for the chemical deactivation of bromomethyl-isoxazole derivatives.
Waste Segregation & Logistics[4][10]
Once quenched, the material is chemically distinct but legally remains a hazardous waste.
Waste Classification
-
Primary Stream: Halogenated Organic Waste.
-
RCRA Code (USA): D003 (Reactive) is removed via quenching. The waste now falls under F002 (Spent Halogenated Solvents) if DCM was used, or general ignitable/toxic characteristic waste.
-
EU Waste Code (EWC): 07 01 03* (Organic halogenated solvents, washing liquids and mother liquors).
Containerization
-
Bottle Selection: High-density polyethylene (HDPE) or amber glass.
-
Labeling:
-
MUST READ: "Halogenated Organic Waste - Quenched."
-
Constituents: List the solvent (e.g., Dichloromethane 90%), the Quencher (Ethanolamine 5%), and the Deactivated Product (5%).
-
Hazard Checkbox: Check "Toxic" and "Irritant" (due to solvent/amine excess).
-
Emergency Response Procedures
Scenario A: Spillage of Solid Material
-
Evacuate: Clear the immediate area. The dust is a lachrymator.
-
PPE Up: Don full PPE including respiratory protection.[5]
-
Contain: Cover spill with a pad dampened with ethanol (prevents dust).
-
Clean: Wipe up with ethanol-soaked pads. Place pads in a wide-mouth jar containing 1M ethanolic NaOH to quench in situ.
Scenario B: Skin Exposure
-
Immediate Action: Wash with copious soap and water for 15 minutes.
-
Do NOT use Ethanol: Alcohol can increase skin permeability to alkyl bromides.
-
Medical: Seek attention. Carry the SDS.[6]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 329815880, 5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole. Retrieved from [Link][1]
-
École Polytechnique Fédérale de Lausanne (EPFL). Protocol for quenching reactive chemicals (Alkyl Halides & Lachrymators). Retrieved from [Link][2][3][7][8]
-
U.S. Environmental Protection Agency (EPA). RCRA Hazardous Waste Codes (40 CFR Part 261). Retrieved from [Link]
Sources
- 1. 5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. angenesci.com [angenesci.com]
- 3. Waste Code [rcrainfo.epa.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. ICSC 1225 - BENZYL BROMIDE [inchem.org]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. epfl.ch [epfl.ch]
- 8. westliberty.edu [westliberty.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
